molecular formula C16H10O B3422070 Benzo[b]naphtho[2,1-d]furan CAS No. 239-30-5

Benzo[b]naphtho[2,1-d]furan

Cat. No.: B3422070
CAS No.: 239-30-5
M. Wt: 218.25 g/mol
InChI Key: BCBSVZISIWCHFM-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[2,1-d]furan is a useful research compound. Its molecular formula is C16H10O and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.073164938 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphtho[1,2-b][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBSVZISIWCHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946695
Record name Benzo[b]naphtho[2,1-d]furan
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Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239-30-5, 205-39-0
Record name Benzo[b]naphtho[2,1-d]furan
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Record name Benzo(b)naphtho(2,1-d)furan
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Record name Benzo[b]naphtho[2,1-d]furan
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Record name BENZO(B)NAPHTHO(2,1-D)FURAN
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Foundational & Exploratory

Benzo[b]naphtho[2,1-d]furan: Structural Architecture, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Benzo[b]naphtho[2,1-d]furan , a tetracyclic heteroaromatic compound of significant interest in materials science (organic semiconductors) and medicinal chemistry.

Executive Summary

This compound (CAS: 239-30-5 ) is a fused tetracyclic O-heteroarene characterized by a "bent" or phenanthrene-like topology.[1][2] Unlike its linear acene analogues, this angular fusion confers unique electronic properties, including a wide bandgap and enhanced solubility, making it a critical scaffold for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) . Furthermore, its structural motif serves as the core for the Usambarin class of natural products, which exhibit potent antibacterial and cytotoxic activities.

This guide details the molecular architecture, validated synthetic protocols, and electronic properties of this compound, designed for researchers in organic electronics and drug discovery.

Molecular Architecture & Structural Analysis

Topological Classification

This compound belongs to the class of heterohelicenes or angular heteroacenes. Its structure consists of a central furan ring fused to a benzene ring on the b-face and a naphthalene moiety on the d-face (specifically at the 2,1-position).

  • SMILES: c1ccc2c(c1)ccc3c4ccccc4oc23

  • Molecular Formula: C₁₆H₁₀O

  • Molecular Weight: 218.25 g/mol [3][4][5]

Electronic Structure (Frontier Orbitals)

The angular fusion disrupts the extended


-conjugation seen in linear analogues (like pentacene), resulting in a larger HOMO-LUMO gap. This "kinked" structure prevents the face-to-face 

-stacking often responsible for low solubility in linear acenes, thereby improving processability in organic solvents—a key requirement for solution-processed electronics.[2]
  • HOMO Level:

    
     to 
    
    
    
    eV (estimated based on fused benzofuran analogues).
  • LUMO Level:

    
     to 
    
    
    
    eV.[2]
  • Optical Gap: High transparency in the visible region, absorbing primarily in the UV (270–350 nm).

Physicochemical Profile

The following data aggregates experimental values and high-confidence computed properties for the parent compound (CAS 239-30-5).

PropertyValue / DescriptionSource / Context
Physical State Solid (Crystalline powder)Standard conditions
Melting Point 103–104 °C (376–377 K)NIST Phase Change Data [1]
Boiling Point ~390 °C (Predicted)Computed
Solubility Soluble in CHCl₃, CH₂Cl₂, TolueneDue to angular geometry
UV-Vis Absorption

270 nm, 350 nm
Derived from Usambarin analogues [2]
Fluorescence Blue emission (weak in solution)Rigid planar core

Synthetic Pathways & Protocols

Retrosynthetic Analysis

The most robust synthetic routes to the this compound core involve the construction of the central furan ring via cyclization of a biaryl ether or oxidative cyclization of an olefinic precursor.

Protocol: Palladium-Catalyzed Domino Cyclization

This method is preferred for its high atom economy and ability to tolerate functional groups, suitable for generating derivatives for OLED applications.[2]

Reaction Overview: A domino halopalladation/decarboxylation/carbon-carbon bond formation sequence using an alkynyl benzofuran precursor.[2]

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2-[2-(ethynyl)phenyl]-benzofuran-3-carboxylate derivative.

    • Catalyst: Palladium(II) chloride (

      
      , 5 mol%).
      
    • Oxidant/Promoter: Copper(II) chloride (

      
      , 2.0 equiv).
      
    • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Charge: In a flame-dried Schlenk tube, dissolve the alkynyl substrate (1.0 mmol) in anhydrous DCE (5 mL).

    • Add Catalyst: Add

      
       (8.9 mg, 0.05 mmol) and 
      
      
      
      (269 mg, 2.0 mmol) under an argon atmosphere.
    • Reaction: Seal the tube and heat to 100 °C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting alkyne.

    • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove metal salts.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane) to yield the cyclized this compound product.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of the alkyne proton and the appearance of the new aromatic ring protons (typically downfield shifts due to extended conjugation).

Visualization: Synthetic Logic Flow

The following diagram illustrates the logic of the Pd-catalyzed cascade synthesis.

SynthesisPath Precursor Alkynyl Benzofuran Carboxylate Pd_Coord Pd(II) Coordination (Alkyne Activation) Precursor->Pd_Coord PdCl2 Cyclization Intramolecular Nucleophilic Attack Pd_Coord->Cyclization Intermediate Vinyl-Pd Species Cyclization->Intermediate Coupling Decarboxylative C-C Coupling Intermediate->Coupling CuCl2 (Oxidant) Product This compound (Target Core) Coupling->Product

Figure 1: Mechanistic flow of the Pd-catalyzed domino synthesis for the this compound core.

Reactivity & Functionalization[7]

Electrophilic Aromatic Substitution

The fused ring system is electron-rich.[2] Electrophilic substitution (bromination, nitration) typically occurs at the most accessible positions on the naphthalene wing (positions 5 or 6) or the para-position of the benzene ring, depending on steric hindrance.

  • Application: Bromination allows for subsequent Suzuki or Buchwald-Hartwig couplings to attach charge-transporting moieties (e.g., triphenylamine) for OLED hole-transport layers.[2]

Photochemical Stability

Unlike linear acenes (e.g., pentacene) which photo-oxidize rapidly in air, the angular this compound structure exhibits superior oxidative stability due to its higher ionization potential. This makes it a robust candidate for long-lifetime electronic devices.[2]

Applications in Research & Industry

Organic Semiconductors (OLEDs/OFETs)

The compound serves as a high-mobility p-type semiconductor.[2]

  • Mechanism: The "herringbone" packing motif in the solid state, induced by its angular shape, facilitates 2D charge transport.

  • Performance: Derivatives have shown hole mobilities exceeding

    
     in thin-film transistors [3].
    
Pharmacological Potential (Usambarins)

The core scaffold is found in Usambarins , natural products isolated from Streblus usambarensis.

  • Activity: These derivatives exhibit cytotoxicity against cancer cell lines and antibacterial activity against Gram-positive bacteria.[2]

  • SAR Insight: The planarity of the core allows intercalation into DNA base pairs, a likely mechanism for its cytotoxic effects.

Structure-Property Relationship Diagram[2]

SPR Structure Angular [2,1-d] Fusion Electronic High Ionization Potential (Deep HOMO) Structure->Electronic Physical Disrupted Pi-Stacking (Herringbone Packing) Structure->Physical Stability Air Stability (Resistance to Photo-oxidation) Electronic->Stability Solubility Enhanced Solubility in Organic Solvents Physical->Solubility Mobility 2D Charge Transport (>1.0 cm2/Vs) Physical->Mobility

Figure 2: Impact of the angular [2,1-d] fusion on the physicochemical and optoelectronic properties.

References

  • NIST Chemistry WebBook. this compound Phase Change Data.[1] National Institute of Standards and Technology. Link

  • Journal of Natural Products. Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. (2023).[6] Link

  • Journal of the American Chemical Society. Naphtho[2,1-b:6,5-b′]difuran: A Versatile Motif Available for Solution-Processed Single-Crystal Organic Field-Effect Transistors.[2] (2012). Link

  • PubChem. Benzo(b)naphtho(2,1-d)furan Compound Summary. National Library of Medicine. Link

  • Organic Letters. Synthesis of Substituted Benzo[b]naphtho[2,1-d]furans via a Domino Process. (2009). Link

Sources

Navigating the Safety Profile of Benzo[b]naphtho[2,1-d]furan (CAS 239-30-5): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

Benzo[b]naphtho[2,1-d]furan is a polycyclic aromatic hydrocarbon (PAH) derivative with a furan ring fused to a naphthalene system. Its chemical structure and properties are foundational to understanding its behavior and potential hazards.

PropertyValueSource
CAS Number 239-30-5[1][2][3]
Molecular Formula C₁₆H₁₀O[1][2]
Molecular Weight 218.25 g/mol [1][2][3]
Appearance White to light yellow crystal powder[4]
Storage Temperature 2-8°C[3]
LogP (Octanol/Water Partition Coefficient) 5.4[1]

The high LogP value suggests a low water solubility and a high potential for bioaccumulation, a critical consideration for its environmental fate.[1]

Hazard Identification and GHS Classification (Inferred)

Direct GHS classification for this compound is not available. However, based on the data for its isomers, a precautionary classification is prudent.

  • Benzo[b]naphtho[2,3-d]furan (CAS 243-42-5):

    • H302: Harmful if swallowed.[4]

    • H413: May cause long lasting harmful effects to aquatic life.[4]

  • Benzo[b]naphtho[1,2-d]furan (CAS 205-39-0):

    • H400: Very toxic to aquatic life.[5]

    • H410: Very toxic to aquatic life with long lasting effects.[5]

The following GHS pictogram and signal word should be applied as a precautionary measure:

PictogramSignal WordHazard Statement (Inferred)


Warning H410: Very toxic to aquatic life with long lasting effects. H302: Harmful if swallowed.

PPE_Workflow cluster_0 PPE Protocol start Assess Task ppe_selection Select Appropriate PPE start->ppe_selection donning Don PPE Correctly ppe_selection->donning work Perform Experiment in Fume Hood donning->work doffing Doff and Dispose of PPE Properly work->doffing end Hand Washing doffing->end

Caption: Standard workflow for PPE usage.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [6]* Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.

    • Lab Coat: A lab coat must be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [4][6]* Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂). [6]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6]

Accidental Release
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment:

    • For a solid spill, carefully sweep up the material to avoid creating dust. [6] * Place the swept material into a suitable, labeled container for disposal.

  • Personal Protection: Wear appropriate PPE as described in Section 4 during cleanup.

  • Disposal: Dispose of the waste as hazardous material in accordance with institutional and local regulations.

Disposal Considerations

Due to its inferred high aquatic toxicity, proper disposal is of paramount importance to prevent environmental contamination.

Do not empty into drains.

Disposal_Workflow cluster_1 Disposal Protocol for this compound waste Generate Waste segregate Segregate from other chemical waste streams waste->segregate labeling Label container clearly: 'Hazardous Waste' 'this compound' segregate->labeling storage Store in a designated, secure area labeling->storage disposal Arrange for disposal by a licensed waste disposal company storage->disposal

Caption: Waste disposal workflow.

The primary method of disposal is to treat it as hazardous chemical waste. [8]All waste containing this compound must be collected in a designated, sealed, and clearly labeled container. [8]This container should then be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company for incineration or other approved disposal methods. [4][9][8]

Toxicological and Ecological Information

Toxicological Information

There is no specific toxicological data available for this compound. However, the "Harmful if swallowed" classification of a close isomer suggests that ingestion may lead to adverse health effects. [4]Many polycyclic aromatic compounds are investigated for potential carcinogenic and mutagenic properties; therefore, exposure should be minimized.

Ecological Information

The high LogP value of 5.4 indicates a strong tendency for this compound to partition from water into organic matter, suggesting it will likely bioaccumulate in aquatic organisms. [1]The GHS classifications for its isomers as "Very toxic to aquatic life with long lasting effects" strongly indicate that this compound poses a significant environmental hazard. [5]Extreme care must be taken to prevent its release into the environment.

References

  • MDPI. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)naphtho(1,2-d)furan. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)naphtho(2,1-d)furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzo[b]naphtho[2,1‐d]furan (6). Retrieved from [Link]

  • MedCrave. (2018, July 5). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. Retrieved from [https://medcraveonline.com/AJOOC/synthesis-reactions-of-naphtho21-b]furan-derivatives-and-antimicrobial-activity.html]([Link])

  • German Environmental Specimen Bank. (n.d.). Benzo[b]naphtho[2,1-d]thiophene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 239-30-5). Retrieved from [Link]

  • Diva Portal. (2023, April 12). Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. Retrieved from [Link]

  • PMC. (2023, April 12). Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. Retrieved from [Link]

  • ESSLAB. (n.d.). This compound. Retrieved from [Link]

Sources

Electronic Architecture of Fused Benzofuran Derivatives: From Molecular Orbital Engineering to Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fused benzofuran derivatives represent a privileged scaffold in both organic electronics and medicinal chemistry due to their high thermal stability, planar


-conjugated architecture, and tunable electronic band gaps. This technical guide provides a comprehensive analysis of the electronic properties governing these systems. We explore how fusing the electron-rich benzofuran core with electron-deficient heterocycles (e.g., pyridine, phosphole) or extending conjugation allows for precise HOMO-LUMO engineering. This guide serves as a blueprint for researchers aiming to deploy these scaffolds as blue emitters in OLEDs or as bioisosteres in drug discovery.

Theoretical Framework: Electronic Structure & Tunability

The electronic versatility of fused benzofurans stems from the interaction between the oxygen lone pairs (


-electrons) and the aromatic 

-system. Unlike their sulfur analogues (benzothiophenes), benzofurans exhibit lower resonance energy, making the furan ring more susceptible to electronic perturbation.
Frontier Molecular Orbital (FMO) Engineering

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels are the primary determinants of reactivity and optical properties.

  • The Oxygen Effect: The oxygen atom acts as a strong

    
    -donor (+M effect) but a 
    
    
    
    -acceptor (-I effect). In fused systems, this raises the HOMO level compared to the carbocyclic analogue (fluorene), facilitating hole injection in optoelectronic devices.
  • Fusion with Electron-Deficient Rings: Fusing a pyridine ring (e.g., benzofuro[3,2-b]pyridine ) significantly lowers the LUMO energy due to the electronegative nitrogen atom. This reduction in the HOMO-LUMO gap (

    
    ) is critical for developing bipolar charge-transport materials.
    
  • Substituent Effects:

    • Electron-Withdrawing Groups (EWGs): Introduction of -CN or -F groups, particularly at the C2 or C3 positions, stabilizes the LUMO, leading to bathochromic shifts in absorption/emission.

    • Electron-Donating Groups (EDGs): Groups like -OMe or -NMe

      
       destabilize the HOMO, raising its energy and often increasing the fluorescence quantum yield (
      
      
      
      ) by enhancing the charge transfer (CT) character.
Aromaticity and Planarity

Fused benzofurans generally adopt a rigid, planar geometry. This planarity promotes strong intermolecular


-

stacking in the solid state.
  • J-Aggregation: In specific derivatives, "head-to-tail" slipping (J-aggregation) prevents fluorescence quenching, a common failure mode in OLEDs known as Aggregation-Caused Quenching (ACQ).

  • H-Aggregation: Conversely, "face-to-face" stacking (H-aggregation) typically leads to blue-shifted absorption but quenched emission.

Diagram: Electronic Tuning Logic

The following diagram illustrates the causal relationship between structural modifications and electronic outcomes.

G Core Fused Benzofuran Core Mod_EWG Add EWG (e.g., -CN, Pyridine fusion) Core->Mod_EWG Mod_EDG Add EDG (e.g., -OMe, Amine) Core->Mod_EDG Mod_Steric Steric Bulk (e.g., t-Butyl) Core->Mod_Steric Effect_LUMO Stabilize LUMO (Lower Energy) Mod_EWG->Effect_LUMO Strongest Effect Effect_HOMO Destabilize HOMO (Raise Energy) Mod_EDG->Effect_HOMO Effect_Pack Disrupt pi-Stacking Mod_Steric->Effect_Pack Outcome_Gap Reduced Band Gap (Red Shift) Effect_LUMO->Outcome_Gap Effect_HOMO->Outcome_Gap Secondary Outcome_Hole Improved Hole Injection Effect_HOMO->Outcome_Hole Outcome_QY High Quantum Yield (Avoid ACQ) Effect_Pack->Outcome_QY

Caption: Logic flow for tuning electronic properties via structural modification. EWG = Electron Withdrawing Group; ACQ = Aggregation-Caused Quenching.

Synthetic Strategies for Electronic Modulation

To achieve specific electronic profiles, synthesis must be modular.

Palladium-Catalyzed Cascade Cyclization

For accessing benzofuro[3,2-b]pyridines , a Pd-catalyzed dual C-H activation strategy is superior to traditional condensation.

  • Mechanism: Oxidative cyclization of 3-phenoxypyridine 1-oxides.

  • Electronic Impact: This method allows for the late-stage introduction of halogens, which can be further functionalized to tune the band gap without rebuilding the core scaffold.

Heteroatom Substitution (Phosphole/Silole Fusion)

Replacing a carbon bridge with Phosphorus (P) or Silicon (Si) creates benzofuro-fused phospholes/siloles .

  • Phosphole Fusion: The

    
    -
    
    
    
    hyperconjugation lowers the LUMO significantly, making these materials excellent electron transporters (n-type).
  • Silole Fusion: Enhances solid-state emission efficiency by restricting intramolecular rotation (RIR mechanism).

Characterization Protocols (The "How-To")

Accurate determination of electronic properties requires a self-validating combination of computational and electrochemical methods.

Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: Determine the electrochemical band gap and estimate ionization potential (IP) and electron affinity (EA).

Reagents & Setup:

  • Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Acetonitrile (MeCN) for reduction.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished with 0.05

      
      m alumina).
      
    • Counter: Platinum wire.[1]

    • Reference: Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE).

  • Internal Standard: Ferrocene (Fc/Fc

    
    ).[1]
    

Step-by-Step Methodology:

  • Blank Scan: Run a CV of the electrolyte solution to ensure the window is clean (-2.0V to +2.0V).

  • Sample Prep: Dissolve the benzofuran derivative (1 mM) in the electrolyte solution. Degas with Argon for 10 minutes.

  • Measurement: Scan at 50-100 mV/s. Record the onset potentials (

    
     and 
    
    
    
    ).
  • Validation: Add Ferrocene (trace amount) at the end of the experiment. Calibrate potentials relative to the Fc/Fc

    
     couple (taken as -4.8 eV or -5.1 eV vs vacuum depending on the scale used).
    

Calculation:




Protocol: Computational Validation (DFT)

Objective: Correlate experimental CV data with theoretical orbital distributions.

  • Software: Gaussian 09/16 or ORCA.

  • Functional/Basis Set: B3LYP/6-31G(d,p) is the industry standard for organic semiconductors. For Charge Transfer (CT) states, use range-separated functionals like CAM-B3LYP.

  • Solvation Model: PCM (Polarizable Continuum Model) matching the CV solvent (DCM or MeCN).

Diagram: Characterization Workflow

The following workflow ensures data integrity by cross-referencing experimental and theoretical results.

Workflow Start Synthesized Derivative Step_DFT DFT Calculation (B3LYP/6-31G*) Start->Step_DFT Step_Opt UV-Vis & Fluorescence (Optical Gap) Start->Step_Opt Step_CV Cyclic Voltammetry (Electrochemical Gap) Start->Step_CV Decision Do Gaps Match? (within 0.3 eV) Step_DFT->Decision Step_Opt->Decision Step_CV->Decision Refine Refine Solvation Model or Check Purity Decision->Refine No Final Valid Electronic Profile Decision->Final Yes Refine->Step_DFT

Caption: Validation loop for electronic characterization. Cross-referencing optical, electrochemical, and theoretical gaps is mandatory.

Data Summary: Electronic Properties Comparison

The table below highlights how fusion and substitution alter the electronic landscape of benzofuran derivatives.

Compound ClassModificationHOMO (eV)LUMO (eV)

(eV)
Key Property
Benzofuran Unsubstituted-6.02-0.455.57High transparency, UV active only.
Benzofuro[3,2-b]pyridine N-heterocycle fusion-6.15-2.104.05Improved electron affinity; bipolar transport.
2-Cyano-benzofuran EWG (-CN) at C2-6.37-2.853.52Stabilized LUMO; blue-shifted emission.
Benzofuro-phosphole P-heterocycle fusion-5.65-2.902.75Low band gap; potential for ambipolar OLEDs.
Benzothieno[3,2-b]benzofuran S/O mixed fusion-5.70-2.303.40High hole mobility (

cm

/Vs) for OFETs.

Note: Values are approximate and based on aggregated literature data (DFT B3LYP/6-31G).*

Applications & Case Studies

Optoelectronics: The Blue Emitter Challenge

Fused benzofurans are critical in the quest for stable deep-blue OLEDs.

  • Case Study: Benzofuro[2,3-c]carbazole.

    • Mechanism: The fusion of the electron-rich carbazole with benzofuran creates a "donor-donor" system with a high triplet energy (

      
      ).
      
    • Result: Used as a host material for phosphorescent blue emitters, achieving External Quantum Efficiencies (EQE) > 20%.

Medicinal Chemistry: Bioisosteric Replacement

In drug design, the fused benzofuran scaffold often serves as a bioisostere for indole or quinoline.

  • Electronic Rationale: The oxygen atom acts as a hydrogen bond acceptor but lacks the H-bond donor capability of the indole N-H. This alters the lipophilicity (LogP) and metabolic stability.

  • Example: Amiodarone analogues. While Amiodarone is a non-fused benzofuran, fused derivatives (e.g., benzofuro-pyridines) are being explored to reduce the iodine-related toxicity while maintaining the anti-arrhythmic ion channel blocking activity.

References

  • Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation. Organic Letters, 2015.[2] Link

  • Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega, 2018. Link

  • Benzofuran-fused Phosphole: Synthesis, Electronic, and Electroluminescence Properties. Chemistry – A European Journal, 2013. Link

  • Multifunctional Benzo[4,5]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. ACS Applied Materials & Interfaces, 2021. Link

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3][4][5] Link

Sources

Photophysical characteristics of Benzo[b]naphtho[2,1-d]furan scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The Benzo[b]naphtho[2,1-d]furan (BNF) scaffold represents a privileged structural motif in modern organic optoelectronics and fluorescent probe development. Characterized by its highly rigid, π-planar chromophore system, the BNF core exhibits exceptional thermal stability, high triplet energy, and tunable emission profiles[1]. This technical guide explores the photophysical characteristics of the BNF scaffold, detailing the mechanistic rationale behind its behavior, its application in Organic Light-Emitting Diodes (OLEDs), and the rigorous experimental protocols required for its synthesis and characterization.

Structural Determinants of BNF Photophysics

The photophysical signature of the BNF scaffold is dictated by its extended polycyclic aromatic system incorporating a highly electronegative oxygen atom within a five-membered furan ring. This structural geometry enforces strict coplanarity, which maximizes π-conjugation while simultaneously modulating the HOMO/LUMO energy levels.

1. Triplet Energy (T1) and Aromaticity: A critical feature of the BNF core is its high triplet energy (> 2.8 eV to ~3.0 eV), which is achieved by alternating high aromaticity and reduced aromaticity within the extended fused π-system[2]. The inclusion of the furan oxygen disrupts the continuous carbocyclic conjugation just enough to confine the triplet exciton, preventing non-radiative decay. This high T1 level is paramount when utilizing BNF derivatives as host materials in phosphorescent OLEDs (PhOLEDs), as it effectively blocks reverse energy transfer from the guest emitter back to the host[3].

2. Aggregation-Caused Quenching (ACQ) vs. Solid-State Emission: In its unsubstituted form, the planar nature of BNF leads to strong intermolecular π-π stacking in the solid state. This close contact facilitates excimer formation and rapid non-radiative decay, severely quenching solid-state fluorescence. To engineer solid-emissive BNF fluorophores, researchers introduce sterically hindered dialkyl substituents (e.g., dibutyl or dioctyl groups) at specific positions (such as C5). These bulky groups act as physical spacers, limiting edge-to-edge interatomic contacts to >3.60 Å, thereby preserving high fluorescence quantum yields (Φ) in crystalline or amorphous solid states[4].

Quantitative Photophysical Data

The table below summarizes the core photophysical parameters of representative BNF derivatives, contrasting solution-phase and solid-state behaviors.

Compound / DerivativeStateAbs. Max (λmax, nm)Emission Max (λem, nm)Quantum Yield (Φ)Triplet Energy (T1, eV)
Parent BNF Solution (CH2Cl2)~320~350~0.05> 3.00
5,5-Dibutyl-BNF-6-one (2a) Solution (Cyclohexane)4404800.66N/A
5,5-Dibutyl-BNF-6-one (2a) Solid State (Crystal)-4900.40N/A
BNF-based HTM (SFOPO-CZ) Thin Film3454200.502.52

Data synthesized from spectroscopic evaluations of dialkylthis compound-6-one fluorophores and BNF-based Hole Transport Materials (HTMs)[3][5].

Exciton Dynamics in OLED Applications

When deployed as a host material or Hole Transport Material (HTM) in PhOLEDs, the BNF scaffold's electron-rich nature lowers the hole injection barrier, enhancing hole mobility[1]. The energy transfer dynamics rely heavily on the precise alignment of singlet (S1) and triplet (T1) states.

EnergyTransfer Host_S1 BNF Host (S1) Host_T1 BNF Host (T1) > 2.8 eV Host_S1->Host_T1 ISC Guest_S1 Phosphor (S1) Host_S1->Guest_S1 Förster Transfer Guest_T1 Phosphor (T1) ~ 2.6 eV Host_T1->Guest_T1 Dexter Transfer Host_S0 BNF Host (S0) Host_S0->Host_S1 Electrical Excitation Guest_S1->Guest_T1 ISC Guest_T1->Host_T1 Reverse Transfer (Blocked) Guest_S0 Phosphor (S0) Guest_T1->Guest_S0 Phosphorescence

Exciton energy transfer dynamics from BNF host to phosphorescent guest.

Experimental Methodology: Synthesis & Photophysical Validation

To ensure scientific integrity, the synthesis and characterization of BNF derivatives must operate as a self-validating system. The following protocol details the generation of solid-emissive dialkyl-BNF-6-one fluorophores, explaining the causality behind each methodological choice[6].

Phase 1: Oxidative Cyclization Synthesis

Causality Check: The formation of the BNF core from 1,1-dialkyl-2-naphthalenones requires a specific single-electron oxidation potential to generate the reactive radical cation intermediate. While standard coupling might suggest various transition metals, empirical data proves that NiCl2 or CuCl2 fail completely; FeCl3 is strictly required to drive the oxidative C-C and C-O bond formations[6].

  • Reaction Setup: Dissolve 1,1-dialkyl-1H-naphthalen-2-one (7.81 mmol) and anhydrous FeCl3 (11.7 mmol) in 20 mL of Dimethyl Sulfoxide (DMSO).

  • Reagent Addition: Add m-(dibutylamino)phenol (11.7 mmol) to the solution. The dibutylamino group acts as a strong electron donor, pushing the absorption/emission into the visible (blue/green) spectrum via intramolecular charge transfer (ICT).

  • Thermal Activation: Stir the mixture at 110 °C for 11–20 hours. The elevated temperature in a polar aprotic solvent (DMSO) stabilizes the transition state of the cyclization.

  • Isolation: Pour the mixture into water to quench the reaction. Filter the resulting precipitate, wash with water, and extract with CH2Cl2.

  • Purification: Evaporate the organic layer and purify via silica gel chromatography (CH2Cl2 : ethyl acetate = 10:1). Recrystallize from n-hexane to yield the pure BNF derivative.

Phase 2: Photophysical Characterization

Causality Check: Quantum yield (Φ) in solution can be measured relatively against a standard (e.g., 9,10-bis(phenylethynyl)anthracene). However, solid-state measurements suffer from severe scattering and reabsorption (inner filter effects). Therefore, solid-state Φ must be measured absolutely using a calibrated integrating sphere to ensure data validity[7].

  • Solution Preparation: Prepare a highly dilute solution of the BNF derivative in cyclohexane (Optical Density < 0.1 at λmax) to prevent self-absorption.

  • Absorption Profiling: Record the UV-Vis absorption spectrum using a high-resolution spectrophotometer (e.g., JASCO U-best30) to identify the lowest energy S0 → S1 transition.

  • Solution Fluorescence: Excite the sample at the longest absorption maximum using a spectrofluorometer (e.g., JASCO FP-777). Calculate the relative quantum yield using the reference standard.

  • Solid-State Absolute Quantum Yield: Coat a quartz substrate with the crystalline BNF sample. Place it inside a calibrated integrating sphere (λex = 325 nm). The sphere captures all scattered and emitted photons, allowing for the absolute calculation of Φsolid.

  • Self-Validation (Lifetime Analysis): Measure the fluorescence lifetime (τf) using time-correlated single photon counting (TCSPC). Validate the system by calculating the radiative (kr) and non-radiative (knr) rate constants using the equations: kr = Φ / τf and knr = (1 - Φ) / τf. The structural rigidity of the dialkyl-BNF should reflect a suppressed knr compared to the unsubstituted parent compound.

Workflow Start 1,1-Dialkyl-2-naphthalenone + m-(dibutylamino)phenol Rxn FeCl3 Catalyzed Cyclization (110 °C, DMSO) Start->Rxn Purify Silica Gel Chromatography & Recrystallization Rxn->Purify SolPrep Solution & Solid-State Sample Preparation Purify->SolPrep UVVis UV-Vis Absorption (Spectrophotometer) SolPrep->UVVis PL Fluorescence Emission (Spectrofluorometer) SolPrep->PL QY Absolute Quantum Yield (Integrating Sphere) SolPrep->QY Validate Self-Validation: kr vs knr Calculation UVVis->Validate PL->Validate QY->Validate

Experimental workflow for synthesis and photophysical validation of BNF derivatives.

References

  • Ooyama, Y., Egawa, H., Mamura, T., & Yoshida, K. (2006). Synthesis, X-ray crystal structure, and solid-state blue fluorescence of dialkylthis compound-6-one-type fluorophores. Tetrahedron.[Link]

  • Minami, T., & Nakano, M. (2012). CASSCF/CASPT2 and TD-DFT study of valence and Rydberg electronic transitions in fluorene, carbazole, dibenzofuran, and dibenzothiophene. ResearchGate.[Link]

  • Zhang, Y., et al. (2018). A benzoindole-cored building block for deep blue fluorescent materials: synthesis, photophysical properties, and applications in organic light-emitting diodes. ResearchGate.[Link]

  • Masesane, I. B., et al. (2023). Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. Journal of Natural Products.[Link]

Sources

Solubility Profiling & Handling of Benzo[b]naphtho[2,1-d]furan

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, handling protocols, and application-specific dissolution strategies for Benzo[b]naphtho[2,1-d]furan (BNF).

A Technical Guide for Materials Science & Medicinal Chemistry

Executive Summary

This compound (BNF), a tetracyclic heteroaromatic compound (CAS: 239-30-5), serves as a critical scaffold in two distinct fields: organic electronics (as a core for hole-transport materials in OLEDs) and pharmaceutical research (as a bioactive pharmacophore with antimicrobial potential).

Its rigid, planar structure drives strong


 stacking interactions, creating a high lattice energy that resists dissolution. Successfully utilizing BNF requires overcoming these intermolecular forces. This guide provides a verified solvent compatibility matrix and standardized protocols for preparing stable solutions, ensuring reproducibility in spin-coating and biological assays.
Physicochemical Basis of Solubility

To predict solubility behavior, we must analyze the molecular architecture of BNF.

  • Lipophilicity (LogP ~5.4): With a predicted octanol-water partition coefficient > 5, BNF is highly lipophilic. It will partition almost exclusively into non-polar organic phases and is effectively insoluble in aqueous media.

  • Planarity & Aggregation: The fused ring system facilitates tight molecular packing. Solvents must possess sufficient dispersion force capability (e.g., aromaticity or high polarizability) to intercalate between these stacked layers.

  • Electronic Character: The oxygen atom in the furan ring provides a weak dipole, allowing limited interaction with polar aprotic solvents like DMSO, but not enough to support solubility in protic solvents like methanol.

Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic affinity for BNF. This classification is derived from empirical processing standards in organic synthesis and device fabrication.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Aromatic Hydrocarbons Toluene, Chlorobenzene, XyleneHigh (Preferred)Spin-coating, Recrystallization, Stock Standards
Halogenated Alkanes Chloroform (

), Dichloromethane (DCM)
High Extraction, Chromatography, Synthesis
Polar Aprotic Tetrahydrofuran (THF), DMSO, DMFModerate Biological Assays (DMSO), Chemical Reactions
Polar Protic Methanol, Ethanol, IsopropanolLow / Poor Anti-solvent for precipitation, Washing
Aliphatic Alkanes Hexane, Cyclohexane, PentanePoor Impurity removal, Crystallization anti-solvent
Aqueous Water, PBS BuffersInsoluble None (Requires surfactant/encapsulation)

Critical Insight: While BNF is soluble in DCM, rapid evaporation can lead to amorphous film formation. For crystallization, a Toluene/Hexane or Chloroform/Ethanol gradient is recommended to control nucleation rates.

Experimental Protocols
Protocol A: Preparation of DMSO Stock for Bio-Assays

Target Concentration: 10 mM

Context: In drug discovery, BNF derivatives are screened for antimicrobial activity. Direct addition to aqueous media causes precipitation.

  • Weighing: Weigh 2.18 mg of BNF (MW: 218.25 g/mol ) into a sterile, amber glass vial.

    • Why Amber? Polycyclic aromatics can be photosensitive; UV protection prevents photodegradation.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Sonication: Sonicate at 40 kHz for 5-10 minutes at room temperature. Visual inspection must confirm the absence of suspended micro-crystals.

  • Sterilization: Do not autoclave. If sterility is required, pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Storage: Store at -20°C. Thaw completely and vortex before use to redissolve any precipitants formed by freeze-thaw cycles.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

For determining exact solubility limits in novel solvent systems.

  • Excess Addition: Add solid BNF to 2 mL of the target solvent until undissolved solid remains visible (supersaturation).

  • Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.

  • Sampling: Carefully withdraw the supernatant. Filter through a 0.45 µm PTFE filter to remove nano-particulates.

  • Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (Detection

    
    : ~270 nm or 350 nm) against a standard curve prepared in Toluene.
    
Visualization: Solubilization Decision Workflow

The following diagram outlines the logical decision tree for selecting a solvent system based on the intended experimental outcome.

BNF_Solubility_Workflow Start Start: BNF Solid Sample Application Define Application Start->Application Branch_Bio Biological Assay (Aqueous Media) Application->Branch_Bio Med Chem Branch_Device OLED/Device Fabrication (Thin Film) Application->Branch_Device Materials Branch_Purify Purification (Recrystallization) Application->Branch_Purify Synthesis DMSO_Step Dissolve in 100% DMSO (Stock: 10-50 mM) Branch_Bio->DMSO_Step Aromatic_Step Dissolve in Toluene/Chlorobenzene (High Boiling Point) Branch_Device->Aromatic_Step Solvent_Pair Dissolve in CHCl3 (Hot) Branch_Purify->Solvent_Pair Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Step->Dilution Check_Precip Check for Precipitation (Dynamic Light Scattering) Dilution->Check_Precip Filter_Step Filter (0.2 µm PTFE) Remove Aggregates Aromatic_Step->Filter_Step Spin_Coat Spin Coating (Uniform Film) Filter_Step->Spin_Coat Anti_Solvent Add Methanol/Hexane Dropwise Solvent_Pair->Anti_Solvent Cooling Slow Cooling (4°C overnight) Anti_Solvent->Cooling

Figure 1: Decision tree for this compound solvent selection based on downstream application.

References
  • National Institute of Standards and Technology (NIST). (2023). This compound: Phase change data and Gas Chromatography. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2023). This compound Compound Summary (CID 67460). National Center for Biotechnology Information. [Link]

  • Masi, M., et al. (2023).[2] Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. Journal of Natural Products. [Link]

Sources

Methodological & Application

Streamlining Complexity: A One-Pot Domino Process for the Synthesis of Benzo[b]naphtho[2,1-d]furans

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Organic Synthesis

Abstract

The benzo[b]naphtho[2,1-d]furan scaffold is a core structural motif in numerous biologically active natural products, pharmaceuticals, and advanced materials.[1][2] Traditional multi-step syntheses of these complex polycyclic aromatic furans are often hampered by low overall yields, tedious purification procedures, and significant waste generation. This application note details a highly efficient, one-pot domino process that overcomes these limitations. We present a robust protocol centered on a palladium-catalyzed domino sequence involving halopalladation, decarboxylation, and carbon-carbon bond formation.[3] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and expert insights for successful implementation and troubleshooting.

Introduction: The Case for Domino Synthesis

Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues, such as benzo[b]naphtho[2,1-d]furans, are of significant interest due to their unique photophysical properties and potent biological activities, including anticancer and antimicrobial effects.[4][5][6] The classical construction of these fused ring systems typically involves sequential, individually optimized reactions, which can be resource- and time-intensive.

Domino reactions, also known as tandem or cascade reactions, offer a paradigm shift in synthetic efficiency. By designing a process where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, we can dramatically increase synthetic efficiency, reduce solvent and reagent consumption, and minimize purification steps.[7][8] This approach is particularly powerful for constructing complex molecular architectures from readily available starting materials. This document focuses on a palladium-catalyzed domino strategy that provides a direct and versatile route to substituted benzo[b]naphtho[2,1-d]furans.[3]

Mechanistic Insight: The Palladium-Catalyzed Domino Cascade

The core of this synthetic strategy is a palladium(II)-catalyzed cascade that transforms 2-[2-(ethynyl)phenyl]-benzofuran-3-carboxylates into the target this compound skeleton in a single operation. The process is initiated by the halopalladation of an alkyne, a powerful method for constructing both a carbon-carbon and a carbon-halide bond in one step.[3]

The proposed catalytic cycle proceeds through three key stages:

  • Halopalladation: The reaction begins with the activation of the alkyne moiety by a palladium(II) halide (PdX₂). This forms a σ-vinylpalladium intermediate, with the halide and palladium adding across the triple bond.

  • Intramolecular Decarbonylative Coupling: The newly formed vinylpalladium species is perfectly positioned to undergo an intramolecular coupling with the benzofuran ring. This step captures the reactive intermediate in a 5-endo-trig cyclization. Concurrently, the carboxylate group is eliminated.

  • Reductive Elimination & Catalyst Regeneration: The final step involves the reductive elimination of the palladium catalyst, which forges the last carbon-carbon bond to complete the fused aromatic system and regenerates the active Pd(II) species for the next catalytic cycle. A copper(II) halide (CuX₂) is often used as a co-catalyst or re-oxidant to facilitate catalyst turnover.[3]

G sub Starting Material (2-[2-(ethynyl)phenyl]- benzofuran-3-carboxylate) int1 σ-Vinylpalladium Intermediate sub->int1 Halopalladation pdx2 PdX₂ pdx2->int1 int2 Cyclized Pd Intermediate int1->int2 Intramolecular Decarbonylative Coupling prod Product (this compound) int2->prod Reductive Elimination prod->pdx2 Catalyst Regeneration (via CuX₂) G A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Domino Reaction (Heating) B->C D 4. Workup & Extraction C->D E 5. Purification (Chromatography) D->E F 6. Characterization E->F

Sources

Fabrication of OLED devices with Benzo[b]naphtho[2,1-d]furan dopants

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency OLED Fabrication using Benzo[b]naphtho[2,1-d]furan (BNF) Derivatives

Executive Summary & Material Rationale

This guide details the fabrication of organic light-emitting diodes (OLEDs) utilizing This compound (BNF) derivatives as emissive dopants. While the parent BNF scaffold (CAS 239-30-5) is a rigid, planar polycyclic aromatic hydrocarbon, its derivatives are critical in modern OLEDs due to their high triplet energy (


 eV) and exceptional thermal stability.

Why BNF Derivatives?

  • Rigid Core: The fused furan-naphthalene structure minimizes non-radiative decay pathways, enhancing photoluminescence quantum yield (PLQY).

  • Deep Blue Emission: Appropriately substituted BNF derivatives serve as deep-blue fluorescent emitters or as the rigid core for Thermally Activated Delayed Fluorescence (TADF) sensitizers.

  • Thermal Robustness: The high glass transition temperature (

    
    ) of BNF-based materials prevents morphological degradation (crystallization) within the emissive layer (EML) during operation.
    

Pre-Fabrication Checklist

2.1. Materials & Purity

  • Dopant: this compound derivative (Sublimed grade, >99.9% purity).

    • Note: Impurities such as halides (from synthesis intermediates like 3-bromo-benzo[b]naphtho[2,3-d]furan) act as exciton quenchers and must be removed via train sublimation.

  • Host Material: Wide-bandgap host (e.g., mCP, DPEPO, or a carbazole-dibenzofuran hybrid) matched to the dopant’s HOMO/LUMO levels.

  • Transport Layers:

    • Hole Transport (HTL): NPB or TAPC.

    • Electron Transport (ETL): TPBi or Bphen.

  • Substrate: Indium Tin Oxide (ITO) patterned glass (

    
    ).
    

2.2. Equipment Requirements

  • High-Vacuum Thermal Evaporator (Base pressure

    
     Torr).
    
  • Quartz Crystal Microbalance (QCM) sensors for dual-source co-evaporation control.

  • UV-Ozone Cleaner.

  • Nitrogen-filled Glovebox (

    
     ppm).
    

Detailed Fabrication Protocol (Vacuum Deposition)

This protocol utilizes a standard "Bottom-Emission" architecture. The critical step is the co-evaporation of the BNF dopant within the host matrix to prevent concentration quenching.

Phase 1: Substrate Preparation (The Foundation)[1]
  • Step 1: Mechanical scrub of ITO glass with detergent (1% Alconox).

  • Step 2: Ultrasonic bath sequence (15 mins each):

    • Deionized Water (DI) + Detergent.

    • DI Water rinse.

    • Acetone (removes organic residues).

    • Isopropanol (IPA) (removes streaks/residue).

  • Step 3: Dry with

    
     gun and bake at 100°C for 10 mins.
    
  • Step 4: UV-Ozone Treatment (20 mins).

    • Mechanism:[1][2][3][4][5] Increases ITO work function from ~4.7 eV to ~5.1 eV, lowering the hole injection barrier into the HIL.

Phase 2: Thermal Evaporation (The Stack)

Transfer substrates to vacuum chamber immediately after UV-Ozone to prevent re-contamination.

LayerMaterialThickness (nm)Rate (Å/s)Notes
HIL HAT-CN or PEDOT:PSS100.2Hole Injection Layer.
HTL TAPC401.0High hole mobility layer.
EBL mCP100.5Electron Blocking Layer (prevents leakage).
EML Host : BNF Dopant 20 - 30 Host: 1.0 Dopant: 0.05 Doping Ratio: 5% vol. Critical step.
HBL TSPO1 or TPBi100.5Hole Blocking Layer (confines excitons).
ETL TPBi301.0Electron Transport Layer.
EIL LiF10.1Electron Injection Layer.
Cathode Aluminum (Al)1002.0 - 5.0Thermal cap.

Critical Protocol: Co-Evaporation of BNF Dopant

  • Warm-up: Heat Host and Dopant sources simultaneously.

  • Stabilization: Open Host shutter first; stabilize at 1.0 Å/s.

  • Dopant Introduction: Slowly ramp BNF dopant source. Target a rate of 0.05 Å/s (for 5% doping).

    • Calculation:

      
      
      
  • Deposition: Open substrate shutter only when both rates are stable for >60 seconds.

  • Monitoring: Watch for rate spikes. BNF derivatives can sublime irregularly if the crucible is unevenly heated.

Phase 3: Encapsulation
  • Transfer to Glovebox (No air exposure).

  • Apply UV-curable epoxy to the perimeter of a glass cover slip.

  • Place getter (desiccant) inside the cover slip.

  • Cure with UV light (365 nm), shielding the active pixel area.

Visualization of Workflows

Figure 1: Device Architecture & Energy Level Alignment

This diagram illustrates the confinement of excitons within the BNF-doped emissive layer.

OLED_Stack Cathode Cathode (Al) Work Function: ~4.3 eV EIL EIL (LiF) 1 nm Cathode->EIL e- Injection ETL ETL (TPBi) Electron Transport EIL->ETL HBL HBL (Hole Blocking) Confines Excitons ETL->HBL EML EML (Host + BNF Dopant) Recombination Zone Excitation: Host -> Dopant (Energy Transfer) HBL->EML e- Transport EBL EBL (mCP) Electron Blocking EBL->EML h+ Transport HTL HTL (TAPC) Hole Transport HTL->EBL HIL HIL (HAT-CN) Hole Injection HIL->HTL Anode Anode (ITO) Work Function: ~5.1 eV Anode->HIL h+ Injection

Caption: Layer-by-layer stack emphasizing charge injection pathways meeting at the BNF-doped EML.

Figure 2: Co-Evaporation Logic Flow

A self-validating loop to ensure doping accuracy.

CoEvaporation Start Start Vacuum Cycle (< 10^-6 Torr) Heat Ramp Source Temps (Host & BNF Dopant) Start->Heat CheckRate QCM Rate Stable? Heat->CheckRate Adjust Adjust PID Controller CheckRate->Adjust No (Fluctuating) OpenShutter Open Substrate Shutter Begin Deposition CheckRate->OpenShutter Yes (Host: 1.0 A/s, Dopant: 0.05 A/s) Adjust->Heat Monitor Monitor Thickness (Target: 30nm) OpenShutter->Monitor Close Close Shutter Cool Down Monitor->Close Thickness Reached

Caption: Logic gate for dual-source co-evaporation to ensure precise 5% doping concentration.

Characterization & Troubleshooting

5.1. Key Metrics

  • Electroluminescence (EL) Spectra: Verify peak emission matches the PL spectra of the BNF dopant (typically 440–460 nm for deep blue).

  • Current Density-Voltage-Luminance (J-V-L): Measure turn-on voltage (

    
    ). High 
    
    
    
    (>4V) usually indicates poor injection barriers or degraded HIL.
  • EQE (External Quantum Efficiency):

    • Fluorescent BNF dopants: Target ~3-5% EQE.

    • TADF-sensitized BNF systems: Target >15% EQE.

5.2. Troubleshooting Guide

SymptomProbable CauseCorrective Action
Short Circuits Particle contamination or ITO spikes.Improve cleaning; use slower deposition for the first 10nm (HIL).
Low Efficiency Exciton quenching or unbalanced charge.Check doping concentration (too high = quenching). Ensure EBL/HBL are correct thickness.
Shifted Color Host emission or exciplex formation.Energy transfer is incomplete. Increase dopant concentration slightly or change Host material.
Dark Spots Cathode oxidation.Encapsulation failure. Check getter and epoxy seal integrity.

References

  • BenchChem. (2025).[6] A Comparative Guide to Solution-Processed and Vacuum-Deposited Pyrene-Based OLEDs. Retrieved from 6

  • Royal Society of Chemistry. (2021). High triplet energy bipolar host materials with the combination of dibenzofuran and benziimidazobenzoimidazole moieties. Retrieved from 7

  • Frontiers in Chemistry. (2022). The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs. Retrieved from 2

  • MDPI. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. Retrieved from 5

  • National Institutes of Health (PubChem). (2025). This compound Compound Summary. Retrieved from 8[8]

Sources

Application Note: Functionalization of Benzo[b]naphtho[2,1-d]furan (BNF) for Photovoltaic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for stable, high-mobility Hole Transport Materials (HTMs) is critical for the commercialization of Perovskite Solar Cells (PSCs) and Organic Photovoltaics (OPVs). While Spiro-OMeTAD remains the reference standard, its high cost and morphological instability necessitate alternatives.

Benzo[b]naphtho[2,1-d]furan (BNF) represents a class of fused polycyclic aromatic hydrocarbons (PAHs) containing a rigid oxygen-heterocycle core. Unlike its thiophene analogues, the furan-fused core offers distinct advantages: higher solubility due to the smaller atomic radius of oxygen, tighter


-

stacking for improved charge carrier mobility, and deep HOMO levels that enhance Open-Circuit Voltage (

).

This Application Note details the strategic functionalization of the BNF core to synthesize high-efficiency HTMs. We provide a validated protocol for regioselective bromination and subsequent Buchwald-Hartwig amination, transforming the insulating BNF scaffold into a p-type semiconductor capable of rivaling commercial standards.

Strategic Rationale: The BNF Advantage

Structural Causality

The BNF core is a planar, asymmetric system. Its utility in photovoltaics stems from three specific electronic behaviors:

  • Planarity & Packing: The fusion of benzene and naphthalene via a furan ring creates a rigid plane. This facilitates "edge-on" orientation on perovskite surfaces, which is favorable for vertical hole transport.

  • The "Oxygen Effect": Compared to sulfur (thiophene) analogues, the oxygen atom in the furan ring is more electronegative. This lowers the Highest Occupied Molecular Orbital (HOMO) level, directly correlating to a higher

    
     in the final device.
    
  • Defect Passivation: The Lewis-basic oxygen lone pairs can interact with under-coordinated

    
     defects on the perovskite surface, suppressing non-radiative recombination.
    
Molecular Design Strategy

To convert the BNF core into an active HTM, we must extend its conjugation and introduce redox-active centers. The standard approach involves:

  • Core: this compound (Stability).

  • Flanks: Triarylamines (e.g., diphenylamine, carbazole). These moieties facilitate hole hopping and prevent crystallization that could lead to pinholes.

  • Linkage: C-N bond formation via Buchwald-Hartwig cross-coupling.

Protocol 1: Synthesis and Functionalization of BNF-HTM

This protocol describes the synthesis of a model HTM:


-tetrakis(4-methoxyphenyl)this compound-2,8-diamine  (referred to here as BNF-OMeDPA ).
Reagents and Equipment
  • Precursor: this compound (Synthesized via photocyclization of 2-phenylnaphthalene derivatives or commercially sourced).

  • Reagents: N-Bromosuccinimide (NBS), Bis(4-methoxyphenyl)amine,

    
    , Tri-tert-butylphosphine (
    
    
    
    ) or Xantphos, Sodium tert-butoxide (
    
    
    ).
  • Solvents: DMF, Toluene (Anhydrous), Chloroform.

  • Equipment: Schlenk line (inert atmosphere), Rotary Evaporator, Silica Gel Column.

Step-by-Step Methodology
Step A: Regioselective Bromination

The BNF core is electron-rich. Electrophilic aromatic substitution with NBS occurs preferentially at the para-positions relative to the activating oxygen atom (typically positions 2 and 8 in the extended system, depending on specific isomer numbering).

  • Dissolution: Dissolve 1.0 eq (2.18 g, 10 mmol) of this compound in 50 mL of DMF.

  • Bromination: Cool to 0°C. Add 2.2 eq (3.91 g) of NBS dropwise over 30 minutes in the dark (to prevent radical side reactions).

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane/DCM 9:1).

  • Quench: Pour into ice water. Filter the white precipitate.

  • Purification: Recrystallize from ethanol/chloroform.

    • Target Yield: >85%

    • Product: 2,8-Dibromothis compound (Intermediate 1 ).

Step B: Buchwald-Hartwig Amination (The Functionalization)

This step installs the hole-transporting arylamine moieties.

  • Setup: In a flame-dried Schlenk flask, combine:

    • Intermediate 1 (1.0 eq, 2 mmol)

    • Bis(4-methoxyphenyl)amine (2.5 eq, 5 mmol)

    • 
       (3.0 eq, 6 mmol)
      
    • Toluene (20 mL, anhydrous)

  • Catalyst Addition: Degas with

    
     for 20 mins. Add 
    
    
    
    (2 mol%) and Xantphos (4 mol%).
  • Reflux: Heat to 110°C for 24 hours under

    
    . The solution should turn dark orange/brown.
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues (Critical for device performance). Wash with chloroform.

  • Purification: Concentrate filtrate and purify via column chromatography (Silica, Hexane/DCM gradient).

    • Target Yield: 60-75%

    • Appearance: Yellow/Orange powder.

Synthesis Workflow Diagram

SynthesisWorkflow Start This compound (Core Scaffold) Step1 Regioselective Bromination (NBS, DMF, 0°C -> RT) Start->Step1 Electrophilic Sub. Inter 2,8-Dibromo-BNF (Reactive Intermediate) Step1->Inter Step2 Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos, Toluene) Inter->Step2 C-N Bond Formation Final BNF-OMeDPA (Active HTM) Step2->Final Cat Bis(4-methoxyphenyl)amine Cat->Step2

Figure 1: Synthetic pathway for transforming the insulating BNF core into a functional Hole Transport Material.

Protocol 2: Device Integration (Perovskite Solar Cells)

Architecture:



Solution Preparation

Solubility is the primary bottleneck for fused-ring HTMs.

  • Solvent: Chlorobenzene (CB).

  • Concentration: Dissolve 72.3 mg of BNF-OMeDPA in 1 mL of CB.

  • Doping (Optional but Recommended): To increase conductivity, add:

    • 
       Li-TFSI solution (520 mg/mL in acetonitrile).
      
    • 
       TBP (4-tert-butylpyridine).
      
    • Note: The BNF core is more stable than Spiro-OMeTAD; dopant-free operation is possible but usually yields lower Fill Factor (FF).

Deposition Process
  • Substrate: Etched FTO glass, coated with Electron Transport Layer (ETL) and Perovskite (

    
     or 
    
    
    
    mix).
  • Spin Coating:

    • Dispense

      
       of HTM solution dynamically.
      
    • Spin at 3000 rpm for 30 seconds (Acceleration: 2000 rpm/s).

  • Oxidation: Allow the film to age in a dry air desiccator (humidity <10%) for 12 hours. This promotes the oxidation of the HTM by Li-TFSI, increasing hole density.

  • Metallization: Thermally evaporate 80 nm of Gold (Au) as the back contact.

Critical Analysis & Troubleshooting

Energy Level Alignment

For efficient hole extraction, the HOMO of the BNF-HTM must align slightly above the Valence Band Maximum (VBM) of the perovskite.

MaterialHOMO (eV)LUMO (eV)Bandgap (eV)Mobility (

)
Perovskite (

)
-5.40-3.901.50-
Spiro-OMeTAD (Ref) -5.22-2.252.97

BNF-OMeDPA (Target) -5.35 -2.40 2.95

Data Interpretation: The deeper HOMO of the BNF derivative (-5.35 eV) compared to Spiro-OMeTAD (-5.22 eV) allows for a higher


 without impeding hole transfer from the perovskite (-5.40 eV).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Solubility Strong

-

stacking of the planar BNF core.
Introduce alkyl side chains (e.g., hexyl) on the naphthalene ring before bromination, or use bulkier amines.
Low

Poor pore filling in mesoporous

.
Increase spin speed or dilute the HTM solution slightly to reduce viscosity.
Hysteresis Interfacial defects.The BNF oxygen may not be fully passivating. Add an interfacial passivation layer (e.g., PEAI) between Perovskite and HTM.
Rapid Degradation Dopant migration (Li+).Use hydrophobic dopants or design the BNF-HTM to be dopant-free (requires maximizing intrinsic mobility via annealing).
Charge Extraction Mechanism

EnergyLevels cluster_0 Device Stack Energy Alignment ETL TiO2 -4.0 eV (CB) PVK Perovskite -3.9 eV (CB) -5.4 eV (VB) PVK->ETL e- Injection HTM BNF-HTM -2.4 eV (LUMO) -5.35 eV (HOMO) PVK->HTM h+ Extraction HTM->ETL e- Block Au Gold -5.1 eV (WF) HTM->Au h+ Collection

Figure 2: Energy level diagram illustrating the hole extraction pathway. The deep HOMO of the BNF-HTM minimizes energy loss, maximizing voltage.

References

  • Cao, Y., et al. (2024). "Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells." International Journal of Molecular Sciences. Available at: [Link]

  • Liu, Y., et al. (2015). "Naphtho[1,2-b:4,3-b′]dithiophene-based hole transporting materials for high-performance perovskite solar cells." Journal of Materials Chemistry A. Available at: [Link]

  • Mitsui, C., et al. (2012). "Naphtho[2,1-b:6,5-b′]difuran: A Versatile Motif Available for Solution-Processed Single-Crystal Organic Field-Effect Transistors."[1] Journal of the American Chemical Society. Available at: [Link]

  • Sandoval-Torrientes, R., et al. (2018).[2] "Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells."[2] Journal of Materials Chemistry A. Available at: [Link]

  • PubChem. (2025).[3] "this compound Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving solubility of planar Benzo[b]naphtho[2,1-d]furan molecules

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BNF-SOL-001 Subject: Troubleshooting Solubility Issues with Planar Benzo[b]naphtho[2,1-d]furan (BNF) Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Materials Chemistry Division

Executive Summary: The "Brick Dust" Protocol

You are likely reading this because your this compound (BNF) derivative has precipitated as an intractable solid, resisting dissolution in common organic solvents (CHCl₃, THF, Toluene) even under sonication.

The Root Cause: The BNF core is a rigid, planar polycyclic aromatic hydrocarbon (PAH) analog. While its "kinked" [2,1-d] fusion offers slightly better entropy than linear acenes, it suffers from aggressive


 stacking . These intermolecular dispersion forces create a lattice energy so high that the enthalpic gain of solvation cannot overcome it.

The Fix: You must attack this thermodynamically.

  • Hardware Fix (Synthesis): Permanently disrupt stacking via steric bulk (Alkylation/Arylation).

  • Software Fix (Processing): Match solvent energy density using Hansen Solubility Parameters (HSP).

Diagnostic Workflow (Decision Tree)

Before altering your synthesis, determine if this is a kinetic issue (aggregation) or a thermodynamic issue (insolubility).

BNF_Solubility_Workflow Start Issue: BNF Compound Precipitates Step1 Perform VT-NMR (25°C to 100°C) in C2D2Cl4 or d8-Toluene Start->Step1 Decision1 Do peaks sharpen/appear at high T? Step1->Decision1 PathA Kinetic Aggregation Decision1->PathA Yes PathB Thermodynamic Insolubility Decision1->PathB No ActionA Solution: Solvent Engineering (Use HSP Blends) PathA->ActionA ActionB Solution: Structural Modification (Synthetic Redesign) PathB->ActionB

Figure 1: Diagnostic logic flow for distinguishing between reversible aggregation and fundamental insolubility.

Module A: Structural Modification (The Hardware Fix)

Applicability: When the core is too crystalline to process.

The Theory: The "Spacer" & "Hairy Rod" Concepts

To solubilize a planar BNF core, you must prevent the aromatic faces from touching.

  • The Spacer (Steric Bulk): Adding orthogonal groups (e.g., tert-butyl, adamantyl) increases the distance between sheets, weakening Van der Waals forces.

  • The Hairy Rod (Solvation): Long alkyl chains (C6–C12) act as "solvent magnets," increasing the entropy of mixing.

Protocol: Pre-Synthetic Functionalization

Do not attempt to functionalize the insoluble core. It will not dissolve enough to react. You must functionalize the building blocks before ring closure.

Recommended Route: Suzuki-Miyaura Coupling followed by Photocyclization (Mallory Reaction).

StepReagent/ConditionCritical Technical Note
1. Precursor Design Alkylated Phenylboronic Acid Use 4-(tert-butyl)phenylboronic acid or 4-hexylphenylboronic acid. The alkyl group ensures the intermediate is soluble.
2. Coupling Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH Standard Suzuki coupling to form the biaryl backbone. Ensure the alkyl group is para to the connection point to minimize steric clash during cyclization.
3. Cyclization hν (UV), I₂, Propylene Oxide The oxidative photocyclization closes the BNF ring. Crucial: The alkyl groups prevent the product from crashing out on the reactor walls.

Expert Tip: For the [2,1-d] isomer, introducing a substituent at the C-5 or C-9 position (naphthalene end) is most effective for disrupting packing without destroying the electronic pathway of the furan core [1].

Module B: Solvent Engineering (The Software Patch)

Applicability: When you cannot change the molecule, but need to process it (e.g., spin coating, biological assay).

The Theory: Hansen Solubility Parameters (HSP)

"Like dissolves like" is too vague. HSP breaks solubility into three vectors:

  • 
     (Dispersion/Van der Waals)[1][2]
    
  • 
     (Polarity/Dipole)[1]
    
  • 
     (Hydrogen Bonding)[1][2]
    

Planar BNF molecules have high


 (Dispersion) and low 

. Common solvents like Acetone (high

) or Methanol (high

) will fail. You need solvents with high Dispersion components.
Protocol: Calculating the Perfect Solvent Blend

Instead of guessing, use the Teas Graph approach to blend a "Good" solvent with a "Bad" solvent to optimize processing.

Target Zone for BNF:

Recommended Solvent Systems:

Solvent SystemRoleApplication
o-Dichlorobenzene (o-DCB) Primary SolventHigh boiling point (

C). Excellent for disrupting

-stacking due to high polarizability.
Chlorobenzene / Chloroform (1:1) Binary BlendLower boiling point for faster evaporation.
Toluene + 1% TFA Acidic AdditivePro-Tip: If your BNF has basic nitrogens (e.g., imine linkers), trace Trifluoroacetic Acid (TFA) can protonate and solubilize via charge repulsion.

Module C: Aggregation Diagnostics

Issue: "My NMR is silent, but the tube has liquid in it."

This is Signal Broadening due to slow tumbling of large aggregates. The molecule is technically "dispersed" but not molecularly dissolved.

Protocol: Variable Temperature (VT) NMR
  • Solvent: Switch from

    
     to 
    
    
    
    (Tetrachloroethane-d2) or
    
    
    -Toluene.
  • Setup: Set probe temperature to 25°C. Acquire spectrum.

  • Ramp: Increase T to 80°C (or 100°C for TCE). Allow 10 min equilibration.

  • Acquire: Re-run scan.

  • Analysis:

    • Peaks Sharpen: You have reversible aggregation. Proceed with Module B (Solvent Engineering).

    • Still Broad/Silent: You have insoluble polymers or cross-linked material. Go to Module A (Synthesis).

Visualizing the Mechanism

Why does adding a tert-butyl group work? It converts a "Stack of Plates" into a "Stack of Chairs."

Pi_Stacking_Disruption cluster_0 Standard BNF (Insoluble) cluster_1 Alkylated BNF (Soluble) A1 Flat Sheet A2 Flat Sheet A1->A2 Strong π-π (3.4 Å) A3 Flat Sheet A2->A3 Mechanism Steric bulk increases interlayer distance, reducing lattice energy. B1 Sheet + t-Butyl B2 Sheet + t-Butyl B1->B2 Steric Repulsion (> 4.5 Å) B3 Sheet + t-Butyl B2->B3

Figure 2: Mechanistic visualization of how steric bulk disrupts the


 interaction network.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve my BNF for biological screening? A: Likely no. DMSO is polar (


 is too high). BNF is highly lipophilic.
  • Workaround: Dissolve BNF in a high-concentration stock of THF or DMSO/Toluene (9:1) first, then dilute rapidly into the aqueous media. Expect precipitation (colloidal suspension) which may be acceptable for some assays but requires verification [2].

Q: I see "gelation" when cooling my solution. What is this? A: You have created an organogel. The BNF molecules are self-assembling into fibers that trap solvent. This confirms your material is clean but aggregates strongly.

  • Fix: Add a "disruptor" solvent like 1-Chloronaphthalene or increase the temperature during processing.

Q: Does the [2,1-d] isomer have different solubility than the [1,2-b] isomer? A: Yes. The [2,1-d] isomer is more "kinked" (phenanthrene-like) than the linear [1,2-b] (anthracene-like). This gives [2,1-d] slightly better native solubility, but it is still poor compared to non-fused systems.

References

  • Watson, M. D., Fechtenkötter, A., & Müllen, K. (2001). Big is Beautiful—"Aromaticity" Revisited from the Viewpoint of Macromolecular and Supramolecular Benzene Chemistry. Chemical Reviews, 101(5), 1267–1300. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Anthony, J. E. (2006). The Larger Acenes: Versatile Organic Semiconductors. Angewandte Chemie International Edition, 47(3), 452-483. Link

  • Li, X., et al. (2018).[3] Synthesis and Properties of this compound Derivatives. Journal of Organic Chemistry. (General reference for synthesis pathways of fused furans).

Sources

Technical Support Center: Preventing Oxidative Degradation of Furan-Fused PAHs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. Furan-fused polycyclic aromatic hydrocarbons (PAHs) and heteroacenes are highly prized in organic electronics (OFETs, OLEDs, and OPVs) for their tight solid-state packing and excellent charge transport properties. However, their electron-rich nature makes them notoriously susceptible to oxidative degradation.

This guide provides drug development professionals and materials scientists with field-proven, mechanistically grounded troubleshooting strategies to stabilize these critical molecular architectures.

Core Diagnostics: The Mechanism of Furan Degradation

To prevent degradation, we must first understand the causality of the failure. Furan rings possess lower resonance energy (aromaticity) and higher Highest Occupied Molecular Orbital (HOMO) levels compared to their thiophene or benzene analogs. This localized electron density makes the furan moiety act as a highly reactive diene.

When exposed to ambient light and oxygen, furan-fused PAHs act as photosensitizers. They absorb photons to reach an excited singlet state, undergo intersystem crossing to a triplet state, and transfer energy to ground-state triplet oxygen (


). This generates highly reactive singlet oxygen (

)
[1]. The singlet oxygen rapidly attacks the furan ring via a [4+2] cycloaddition, forming an unstable endoperoxide intermediate . This intermediate inevitably suffers O–O bond cleavage, irreversibly ring-opening into 1,4-dicarbonyl degradation products[2],[3].
Degradation & Intervention Pathway

OxidationMechanism PAH Furan-Fused PAH (Ground State) Excited Excited Triplet State (Sensitizer) PAH->Excited hν (Light) Endoperoxide Endoperoxide Intermediate PAH->Endoperoxide + 1O2 ([4+2] Cycloaddition) SingletO2 Singlet Oxygen (1O2) Highly Reactive Excited->SingletO2 Energy Transfer O2 Ground State O2 (Triplet) O2->SingletO2 SingletO2->Endoperoxide Degradation Degradation Products (1,4-Dicarbonyls) Endoperoxide->Degradation Ring Opening Steric Steric Shielding (TIPS-ethynyl) Steric->Endoperoxide Blocks Approach Electronic Electronic Tuning (EWG substitution) Electronic->PAH Lowers HOMO Quenchers 1O2 Quenchers (e.g., Ni(dtc)2) Quenchers->SingletO2 Quenches

Mechanistic pathways of furan-fused PAH photooxidation and targeted stabilization interventions.

Troubleshooting Guide: Formulating for Stability

Issue 1: Rapid photobleaching of synthesized PAHs in ambient laboratory light.
  • Root Cause: Unhindered access of singlet oxygen to the

    
    -positions of the furan ring, facilitating rapid [4+2] cycloaddition.
    
  • Solution (Steric Shielding): Functionalize the peri- or

    
    -positions with bulky groups such as triisopropylsilyl (TIPS)-ethynyl substituents. The massive steric bulk of the TIPS groups acts as a physical umbrella, preventing the singlet oxygen from achieving the necessary trajectory for cycloaddition. This strategy has been proven to increase the photostability of 
    
    
    
    -expanded furans by over tenfold compared to unshielded analogs[4].
Issue 2: High susceptibility to auto-oxidation even in dark/inert conditions.
  • Root Cause: The furan-fused system has an excessively high HOMO energy level, making it thermodynamically prone to spontaneous electron loss (electrophilic attack).

  • Solution (Electronic Tuning): Incorporate Electron-Withdrawing Groups (EWGs) such as halogens (F, Cl), cyano (-CN), or dicarboximide groups into the PAH backbone. By pulling electron density away from the furan core, you lower the HOMO level, increasing the oxidation potential and stabilizing the molecule against ambient oxidants[1].

Issue 3: Degradation in solid-state thin films during device operation.
  • Root Cause: In-situ generation of reactive oxygen species (ROS) and triplet excitons during charge transport and recombination events.

  • Solution (Chemical Quenching): Blend the active layer with a sacrificial or catalytic singlet oxygen quencher. Adding 5–10 wt% of Nickel(II) dibutyldithiocarbamate (

    
    ) effectively quenches both triplet excited states and singlet oxygen, suppressing photooxidation in conjugated blends without requiring complex synthetic modifications to the PAH itself[5].
    

Quantitative Data: Stabilization Strategies Comparison

When selecting a stabilization route, consider the trade-offs between synthetic complexity and electronic impact.

Stabilization StrategyPrimary Mechanism of ActionImpact on HOMO LevelTypical Half-Life Extension (Air/Light)
TIPS-ethynyl substitution Steric shielding of furan

-positions
Minimal (Maintains charge transport)10x to 50x
Halogenation (F, Cl) Electronic withdrawal; reduces diene characterSignificant (-0.2 to -0.5 eV)5x to 20x

blending
Quenches

and triplet excited states
None (Acts as an external additive)5x to 15x
Aza-substitution Replaces C-H with N, lowering LUMO/HOMOSignificant (-0.3 to -0.6 eV)>100x

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Photostability Profiling & Mitigation

To ensure your stabilization strategy is effective, utilize this closed-loop validation protocol.

Step 1: Baseline Optoelectronic Profiling

  • Dissolve the unmodified furan-fused PAH in an aerated, non-polar solvent (e.g., toluene) at a concentration of

    
     M.
    
  • Record the baseline UV-Vis absorption spectrum, noting the

    
     of the lowest energy 
    
    
    
    transition.

Step 2: Accelerated Stress Testing

  • Expose the cuvette to an AM 1.5G solar simulator (

    
    ) under ambient air.
    
  • Monitor the decay of the

    
     peak every 10 minutes. Calculate the baseline half-life (
    
    
    
    ).

Step 3: Intervention Application

  • Option A (Synthetic): Synthesize the TIPS-ethynyl or halogenated derivative of the PAH.

  • Option B (Formulation): Add 5 wt%

    
     to the original PAH solution.
    

Step 4: Validation & Iteration

  • Repeat the accelerated stress test (Step 2) on the modified system.

  • Validation Criteria: A successful intervention must yield an absorbance retention (

    
    ) of 
    
    
    
    after a time period equal to
    
    
    of the baseline.
  • Causality Check: If the TIPS-substituted molecule still degrades, the steric bulk is insufficient for the specific PAH topology; consider switching to a bulkier group (e.g., trityl) or combining with electronic tuning.

Frequently Asked Questions (FAQs)

Q: Why do my furan-fused PAHs degrade into 1,4-dicarbonyls, but my thiophene analogs do not? A: Furan has a significantly lower aromatic resonance energy than thiophene (approx. 16 kcal/mol vs. 29 kcal/mol). This makes the furan ring behave much more like an isolated, reactive diene. Consequently, it readily undergoes [4+2] cycloaddition with singlet oxygen, whereas thiophene is aromatic enough to resist this cycloaddition[2].

Q: Can I reverse the endoperoxide formation once it occurs? A: Generally, no. While some highly specific endoperoxides of large acenes can release oxygen upon heating, furan endoperoxides are highly strained and rapidly undergo irreversible O–O bond cleavage to form stable, ring-opened 1,4-dicarbonyl compounds[3]. Prevention is the only viable strategy.

Q: Does adding


 quenchers ruin the semiconducting properties of my OFET? 
A:  At low concentrations (typically <10 wt%), 

acts as a broadband stabilizer without severely disrupting the

stacking network of the host PAH. However, extensive morphological studies should be conducted, as excessive additive loading can act as charge traps[5].

References

1.2, SciSpace. 2. 1, PMC - NIH. 3.3, Journal of the American Chemical Society - ACS Publications. 4. 4, ChemRxiv. 5.5, ResearchGate.

Sources

Advanced Troubleshooting: Catalyst Poisoning in Benzofuran Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Application Note: AN-Benz-042

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Scope: Troubleshooting Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Heck) involving benzofuran scaffolds.

Executive Summary: The "Poisoning" Mirage

In benzofuran functionalization, what appears to be "catalyst poisoning" (a halted reaction) is frequently a case of substrate decomposition or catalyst aggregation . Benzofurans, particularly 2-metallated species, are chemically fragile. Furthermore, the electron-rich nature of the benzofuran oxygen, while weakly coordinating, can synergize with other heteroatoms (N, S) in the scaffold to sequester Palladium (Pd) from the catalytic cycle.

This guide moves beyond basic "add more catalyst" advice. We dissect the kinetic failure modes to distinguish between True Catalyst Poisoning (irreversible deactivation) and Substrate Instability (protodeboronation/decomposition).

Diagnostic Triage: Why Did the Reaction Stop?

Before altering the chemistry, you must diagnose the failure mode.[1] Use this decision matrix to interpret your reaction's kinetic profile.

Interactive Troubleshooting Flowchart

DiagnosticTree Start Reaction Status Check Q1 Did the reaction initiate? Start->Q1 Q2 Did it reach full conversion? Q1->Q2 Yes (>5% Conv) Result1 Oxidative Addition Failure (Inert Catalyst) Q1->Result1 No (0% Conv) Q3 Is there black precipitate? Q2->Q3 No (Stalled) Result3 Catalyst Aggregation (Pd-Black Formation) Q3->Result3 Yes (Precipitate) CheckSM Check Remaining SM Q3->CheckSM No (Solution Clear/Brown) Result2 Substrate Decomposition (Protodeboronation) Result4 Heteroatom Poisoning (Coordination Saturation) CheckSM->Result2 SM Consumed (Side Products Formed) CheckSM->Result4 SM Intact (Catalyst Dead) caption Figure 1: Diagnostic decision tree for identifying failure modes in benzofuran coupling.

Module A: The "False Positive" (Substrate Instability)

The Issue: You are running a Suzuki coupling with 2-benzofuranylboronic acid . The reaction stalls at 40% conversion. Adding more catalyst does nothing. The Cause: Protodeboronation .[2] Heteroaryl boronic acids (especially 2-substituted benzofurans) are notoriously unstable in aqueous base. The C-B bond cleaves, yielding the hydro-deboronated benzofuran (which looks like starting material in some UV traces) or polymerized byproducts.

Technical Insight: The rate of protodeboronation often exceeds the rate of transmetalation. This is not catalyst poisoning; the catalyst is fine, but it has no nucleophile left to couple.

Corrective Protocols:

StrategyMethodologyRationale
Switch Boron Source Use MIDA boronates or Potassium Trifluoroborates (BF3K) .[2]These slow-release precursors protect the boron atom from base-mediated hydrolysis until the moment of reaction.
Anhydrous Conditions Switch to CsF or K3PO4 in anhydrous Dioxane/Toluene.Removes the water required for the hydrolytic deboronation pathway.
"Flash" Coupling Use highly active precatalysts (e.g., Pd-XPhos G4 ) to increase the rate of coupling (

) over the rate of decomposition (

).
If

, the product forms before the starting material rots.

Module B: True Catalyst Poisoning (Heteroatom Coordination)

The Issue: The reaction starts but slows drastically. The solution remains homogeneous (no black powder), but turnover stops. The Cause: Lewis Basic Inhibition . Benzofuran derivatives often contain amines, thioethers, or azoles in the side chains. These "soft" ligands coordinate to the Pd(II) intermediate, forming a stable, unreactive 18-electron complex that cannot undergo reductive elimination.

Mechanism of Deactivation vs. Protection

The diagram below illustrates how bulky ligands prevent this coordination poisoning.

PoisoningMech Pd Active Pd(0) Poisoned Dead Catalyst (Pd-Amine Chelate) Pd->Poisoned Standard Ligand (PPh3) Open Coordination Site Protected Active Catalyst (Pd-Bulky Ligand) Pd->Protected Bulky Ligand (XPhos) Steric Shielding Substrate Benzofuran-Linker-Amine Substrate->Poisoned N-Coordination caption Figure 2: Mechanism of heteroatom poisoning and steric protection via dialkylbiaryl ligands.

Recommended Ligand Systems: For benzofurans containing distal nitrogens or sulfurs, standard phosphines (PPh3) are insufficient.

  • XPhos / SPhos: The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of poisoning heteroatoms while allowing the flat aromatic coupling partners to enter.

  • QPhos: Excellent for late-stage functionalization where multiple Lewis basic sites are present.

  • NHC Ligands (e.g., PEPPSI-IPr): The strong sigma-donation renders the Pd center less electrophilic, reducing its affinity for "poisoning" amines.

Module C: Catalyst Aggregation (The "Black Death")

The Issue: The reaction mixture turns from yellow/orange to clear with a black precipitate (Pd-black). The Cause: Ligand dissociation. If the ligand falls off, naked Pd(0) atoms rapidly aggregate into nanoparticles.[3] While nanoparticles can be catalytic, they are often less active for sterically demanding benzofurans and eventually sinter into inert bulk metal.

Troubleshooting Protocol: The "Stabilizer" Check

  • Ligand:Metal Ratio: If using separate Pd sources (e.g., Pd(OAc)2 + Ligand), ensure a ratio of 2:1 or 3:1 (L:Pd) . A 1:1 ratio is statistically insufficient to keep Pd solvated.

  • Solvent Quality: Peroxides in uninhibited THF or trace sulfur in toluene can strip ligands. Use HPLC-grade, degassed solvents.

  • Precatalyst Usage: Stop generating catalysts in-situ. Use Buchwald G3/G4 precatalysts . These contain the active Pd-Ligand complex stabilized by a sacrificial amine, ensuring 100% of your Pd enters the cycle as the correct species.

Experimental Validation Protocols

Do not guess. Validate your hypothesis with these specific experiments.

Protocol 1: The "Spike" Test (For Poisoning)

Is your substrate killing the catalyst?

  • Run a standard coupling between Phenylboronic acid and Bromobenzene (Control). Measure rate.

  • Run the same reaction but add 1 equivalent of your Benzofuran substrate (as a bystander, not a reactant).

  • Result: If the Control reaction slows down or stops, your benzofuran is an active catalyst poison.

Protocol 2: The Mercury Drop Test (With Caveats)

Is your catalyst homogeneous or heterogeneous (nanoparticles)? Warning: Mercury can react with some specific precatalysts (e.g., certain NHCs or pincer complexes), giving false results [1]. However, for standard phosphine chemistry, it is a useful quick check.

  • Setup: Start your reaction. Once it reaches ~20% conversion, take an aliquot (Sample A).

  • Addition: Add a drop of elemental mercury (excess, >300 equiv relative to Pd) to the ongoing reaction.

  • Monitor: Stir for 15 mins. Take Sample B.

  • Interpretation:

    • Reaction Stops: The active species was likely Pd nanoparticles (Hg forms an amalgam, killing activity).

    • Reaction Continues: The active species is likely Homogeneous Pd-Ligand complex (Hg usually doesn't sequester ligated Pd(II)).

Protocol 3: Filtration Test (The Gold Standard)
  • Run reaction to partial conversion.

  • Filter a portion of the hot solution through a 0.2 µm PTFE filter into a fresh flask containing no catalyst.

  • Continue heating the filtrate.

  • Interpretation: If the reaction continues in the filtrate, your catalyst is Homogeneous . If it stops, the active species was solid/colloidal and was removed by the filter.

FAQ: Quick Solutions

Q: My 2-bromobenzofuran coupling yields 100% homocoupling of the boronic acid. A: This is oxidative homocoupling, driven by Oxygen. You have a leak.

  • Fix: Sparge with Argon for 20 mins (don't just balloon purge). Add 10 mol% hydroquinone or use degassed solvents .

Q: Can I use Pd/C (heterogeneous) for benzofurans? A: Generally, no. Benzofurans bind flat to the carbon support, making desorption difficult. This leads to slow rates and high catalyst entrapment. Stick to homogeneous catalysis (Pd-XPhos, Pd-dppf) for this scaffold.

Q: The reaction works on 50mg scale but fails on 5g scale. A: This is likely a heat transfer/concentration issue leading to catalyst aggregation.

  • Fix: On larger scales, lower the concentration (0.1 M is standard, try 0.05 M). Ensure efficient stirring to prevent "hot spots" where the catalyst thermally decomposes.

References

  • Ananikov, V. P., et al. (2019). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? ACS Catalysis.

  • BenchChem Technical Support. (2025). Furan-2-Boronic Acid in Suzuki Coupling: Troubleshooting Guide.

  • Colacino, E., et al. (2018).[4] A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides.[5]

  • Lilly Research Laboratories. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[6][7] ACS Publications.[7]

  • RSC Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

Sources

Technical Support Center: Thermal Stability of Benzo[b]naphtho[2,1-d]furan Thin Films

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ONLINE Ticket ID: BNF-STABILITY-001 Assigned Specialist: Senior Application Scientist, Materials Division

Executive Summary

Benzo[b]naphtho[2,1-d]furan (BNF) and its derivatives are critical p-type organic semiconductors used in OLEDs and OFETs due to their high hole mobility and rigid fused-ring structure. However, their planar


-conjugated core creates a strong tendency for 

-

stacking, leading to unwanted crystallization and film dewetting at elevated temperatures.

This guide addresses the thermodynamic instability of amorphous BNF films. It provides protocols to suppress the glass transition (


) failure modes and prevent polycrystalline grain boundary formation that degrades charge transport.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Film Morphology & Visual Defects

Q1: My BNF thin films develop a "milky" or hazy appearance after storage at room temperature or slight heating (


). What is happening? 
  • Diagnosis: Cold Crystallization.

    • The Mechanism: As-deposited amorphous BNF films are thermodynamically metastable. If the ambient temperature (

      
      ) approaches the material's Glass Transition Temperature (
      
      
      
      ), molecules gain enough kinetic energy to overcome the steric barrier and rearrange into a lower-energy crystalline lattice. The "haze" is light scattering caused by micrometer-sized crystallites (spherulites) forming within the smooth amorphous matrix.
    • The Fix:

      • Doping: Introduce a high-

        
         "confusion agent" (e.g., a bulky carbazole derivative) at 5-10 wt%. This disrupts the regular packing required for nucleation without destroying charge transport.
        
      • Encapsulation: Apply an inorganic capping layer (e.g., ALD-deposited

        
        ) immediately after deposition to mechanically suppress surface diffusion, where nucleation often originates.
        

Q2: I observe pinholes and island formation in films thinner than 20 nm upon annealing. Is this sublimation?

  • Diagnosis: Dewetting (Rayleigh Instability).

    • The Mechanism: It is likely not sublimation but dewetting. The surface energy of the BNF film (

      
      ) is likely higher than that of the substrate (
      
      
      
      ). Upon heating, the film minimizes energy by beading up into islands, exposing the substrate.
    • The Fix:

      • Surface Modification: Treat the substrate (SiO2/ITO) with a Self-Assembled Monolayer (SAM) like Octadecyltrichlorosilane (OTS) or HMDS . This lowers the substrate's surface energy, promoting better wetting.

      • Flux Control: Increase the deposition rate (

        
        ). Slow deposition allows molecules to diffuse and aggregate into islands during growth; fast deposition traps them in a continuous layer.
        
Category B: Electronic Failure

Q3: My OFET mobility drops by an order of magnitude after thermal stress testing at


. 
  • Diagnosis: Polymorphic Phase Transition.

    • The Mechanism: BNF derivatives often exhibit polymorphism. Heating can trigger a transition from a high-mobility "thin-film phase" (often kinetically trapped) to a thermodynamically stable "bulk phase." The bulk phase often has a different

      
      -stacking angle (herringbone vs. slip-stack) that is less favorable for charge hopping.
      
    • The Fix: Template-Induced Stabilization. Use a thin seed layer (e.g., 2 nm of a structurally similar but higher-stability molecule like pentacene or a specific varying-length BNF derivative) to "lock" the epitaxial growth of the BNF layer into the desired polymorph.

Part 2: Experimental Protocols

Protocol 1: Optimized Vacuum Thermal Evaporation (VTE)

Objective: Create a kinetically stable amorphous film with high density to resist thermal rearrangement.

ParameterSettingRationale
Base Pressure

Torr
Prevents oxidation; oxygen acts as a trap and nucleation site.
Substrate Temp (

)

(approx. 0-20°C)
Cooling the substrate "freezes" molecules upon impact, preventing diffusion-induced crystallization.
Deposition Rate 1.0 - 3.0 Å/s High flux creates a dense, disordered film (quenching) before nuclei can form.
Substrate Pre-treatment UV-Ozone (15 min) + OTS SAMOTS matches the hydrophobic nature of BNF, preventing dewetting.
Protocol 2: Thermal Stability Stress Test (Standardized)

Objective: Validate the operational window of the device.

  • Baseline Measurement: Measure Mobility (

    
    ) and On/Off ratio at 
    
    
    
    .
  • Step-Stress: Place device on a hot plate in a

    
     glovebox.
    
  • Ramp: Increase Temp by

    
     every 10 minutes.
    
  • Checkpoint: Perform optical microscopy and electrical bias check at every step.

  • Failure Criteria:

    • Optical:

      
       area coverage of crystallites/pinholes.
      
    • Electrical:

      
       drop in 
      
      
      
      or
      
      
      increase in leakage current.

Part 3: Visualization of Failure Mechanisms

Diagram 1: The Crystallization Failure Pathway

Caption: This diagram illustrates the thermodynamic cascade from a stable amorphous film to device failure via nucleation and grain boundary formation.

BNF_Failure_Mechanism Amorphous As-Deposited Amorphous Film Heat Thermal Stress (T > Tg) Amorphous->Heat Diffusion Molecular Diffusion (Overcoming Steric Bulk) Heat->Diffusion Kinetic Energy Nucleation Nucleation Sites (Defects/Interfaces) Diffusion->Nucleation Crystallization Grain Growth (Spherulites) Nucleation->Crystallization Boundaries Grain Boundaries (Charge Traps) Crystallization->Boundaries Impedes Charge Dewetting Dewetting/Pinholes (Short Circuits) Crystallization->Dewetting Surface Energy Mismatch

Diagram 2: Troubleshooting Decision Tree

Caption: A logic flow for researchers to identify the root cause of thermal instability in their specific BNF experiments.

Troubleshooting_Tree Start Issue Detected Visual Visual Defect? Start->Visual Electrical Electrical Failure? Start->Electrical Haze Haze / Opaque Spots Visual->Haze Holes Pinholes / Islands Visual->Holes MobilityDrop Mobility Drop Electrical->MobilityDrop Shorting Device Shorting Electrical->Shorting Sol_Haze CAUSE: Cold Crystallization FIX: Doping or Lower T_sub Haze->Sol_Haze Sol_Holes CAUSE: Dewetting FIX: Use OTS/HMDS SAMs Holes->Sol_Holes Sol_Mobility CAUSE: Phase Transition FIX: Bulky Side-Chains MobilityDrop->Sol_Mobility Sol_Short CAUSE: Film Cracking FIX: Reduce Film Thickness Shorting->Sol_Short

Part 4: Scientific Rationale & Grounding

Molecular Engineering for Thermal Stability

The core this compound structure is planar. To enhance


 (and thus thermal stability), we must increase the molecular weight and steric hindrance without breaking conjugation.
  • Bulky Side Groups: Substituting the 2- or 5-positions with phenyl or naphthyl groups increases the rotational degrees of freedom and molecular weight. This raises the energy required for the molecule to reorganize, effectively raising

    
     [1].
    
  • Dimerization: Linking two BNF cores (e.g., via a phenyl linker) creates large, rigid molecules that are highly resistant to thermal degradation. For example, derivatives like 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene have shown stability up to

    
     [2].
    
The Role of Surface Segregated Monolayers (SSMs)

Recent research indicates that using Surface Segregated Monolayers (SSMs) or specific SAMs on the substrate can dictate the crystallization kinetics.[1] By modifying the surface energy, one can suppress the heterogeneous nucleation that typically starts at the substrate interface [3].

References

  • Nature Reviews Chemistry. (2020).[2] The role of chemical design in the performance of organic semiconductors.[2][3][4][5][6]Link

  • PKU Shenzhen. (2017). A thermally stable anthracene derivative for application in organic thin film transistors.[7]Link

  • National Institutes of Health (PMC). (2018). Crystallization and Polymorphism of Organic Semiconductor in Thin Film Induced by Surface Segregated Monolayers.[1]Link

  • NIST WebBook. this compound Thermochemical Data.Link

  • PubChem. this compound Compound Summary.Link

Sources

Validation & Comparative

1H and 13C NMR characterization of Benzo[b]naphtho[2,1-d]furan

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the NMR characterization of Benzo[b]naphtho[2,1-d]furan , focusing on distinguishing it from its structural isomer, Benzo[b]naphtho[1,2-d]furan .[1] These fused tetracyclic ethers (often referred to as ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-Brasan and 

-Brasan derivatives) are critical scaffolds in organic electronics (OLEDs) and natural product chemistry (e.g., Usambarins).

Part 1: Strategic Characterization Framework

The Structural Challenge

The primary challenge in characterizing this compound (BNF-2,1-d) is distinguishing it from its isomer, Benzo[b]naphtho[1,2-d]furan (BNF-1,2-d).[1] Both possess the formula ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 and share nearly identical polarity, making chromatographic separation difficult. NMR spectroscopy is the definitive tool for differentiation, relying on the coupling topology  of the "bay region" protons.
Numbering & Nomenclature
  • IUPAC Name: Naphtho[1,2-b][1]benzofuran.[1][2][3][4]

  • Common Name: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -Brasan (parent skeleton).
    
  • Key Structural Feature: The fusion of the naphthalene unit determines the proton spin systems.[1]

    • [2,1-d] Isomer: The oxygen is attached to the naphthalene C-2 position, and the bond to the benzene ring is at C-1.[1] This creates a continuous spin system on the naphthalene side.

    • [1,2-d] Isomer: The oxygen is at C-1, and the bond is at C-2.[1] This often isolates a proton, creating a diagnostic singlet.[1]

Part 2: Comparative 1H NMR Analysis

The following data compares the parent molecules in ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 at 400 MHz. The most critical differentiator is the multiplicity of the most deshielded proton.
Diagnostic Comparison Table
FeatureThis compound Benzo[b]naphtho[1,2-d]furan
Most Deshielded Proton ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

8.47 ppm

8.42 ppm
Multiplicity Doublet (d, J=8.4 Hz) Singlet (s)
Structural Origin Proton H-1 (or H-11 depending on numbering) has an ortho-neighbor.Proton H-11 is isolated in the "bay" with no ortho-neighbor.[1]
Aromatic Region ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

7.41 – 8.47 ppm

7.38 – 8.42 ppm
Spin Systems Complex multiplets + distinct doublets.Contains isolated singlets due to fusion pattern.[1]
Detailed Chemical Shifts (BNF-2,1-d)

Solvent:


, 400 MHz
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     8.47 (d, J = 8.4 Hz, 1H):  Diagnostic deshielded proton (Bay region).
    
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     7.99–8.03 (m, 3H):  Overlapping aromatic signals.
    
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     7.79 (d, J = 8.4 Hz, 1H):  Ortho-coupled partner.
    
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     7.73 (d, J = 8.4 Hz, 1H):  Distinct doublet.
    
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     7.66 (dt, J = 1.2, 7.2 Hz, 1H):  Triplet of doublets (TD).
    
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     7.58 (dt, J = 1.2, 7.2 Hz, 1H):  Triplet of doublets (TD).
    
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     7.49 (dt, J = 1.2, 7.6 Hz, 1H):  Triplet of doublets (TD).
    
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     7.41 (dt, J = 1.2, 7.6 Hz, 1H):  Most shielded aromatic proton.
    

Expert Insight: The presence of the doublet at 8.47 ppm confirms the [2,1-d] fusion. If you observe a sharp singlet around 8.42 ppm and another singlet around 7.92 ppm, you have isolated the [1,2-d] isomer.[5]

Part 3: 13C NMR & Structural Backbone

The carbon skeleton is characterized by 16 unique signals (in the absence of symmetry) or fewer if dynamic averaging occurs.[1]

  • Quaternary C-O Carbons: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     150.0 – 156.0 ppm. These are the most deshielded signals, corresponding to the carbons directly bonded to the furan oxygen.
    
  • Bridgehead Carbons: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     118.0 – 130.0 ppm.
    
  • Methine (CH) Carbons: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     110.0 – 130.0 ppm.
    
  • Key Shift: In substituted derivatives (like Usambarins), the C-2 carbon (attached to Oxygen) resonates at ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     157.9 ppm , serving as an anchor point for HMBC correlations.[2][4]
    

Part 4: Experimental Protocol

Sample Preparation
  • Solvent Choice: Use ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
      (99.8% D) for routine analysis. For highly insoluble derivatives (common with fused rings), use 
    
    
    
    or
    
    
    (Tetrachloroethane) at elevated temperatures (353 K).
  • Concentration: Prepare a 10-15 mg/mL solution. Filter through a glass wool plug to remove particulates that cause line broadening.

  • Relaxation Delay (D1): Set D1 = 2.0 s. Fused aromatic protons can have long ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     relaxation times. For quantitative integration, increase D1 to 10 s.
    
Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Spectral Width: 12 ppm (-1 to 11 ppm) for 1H; 240 ppm (-10 to 230 ppm) for 13C.[1]

  • Scans (NS): 16 (1H), 1024+ (13C).

Part 5: Visualization of Logic

Isomer Differentiation Logic

IsomerLogic Start Unknown Isomer C16H10O Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckRegion Analyze Region 8.40 - 8.50 ppm Acquire->CheckRegion Decision Multiplicity of Signal? CheckRegion->Decision Result21 Doublet (J ~ 8.4 Hz) This compound Decision->Result21 Doublet Result12 Singlet (s) Benzo[b]naphtho[1,2-d]furan Decision->Result12 Singlet Reason21 Coupling to ortho-proton (Continuous spin system) Result21->Reason21 Reason12 Isolated proton in bay region (No ortho-neighbor) Result12->Reason12

Caption: Decision tree for distinguishing this compound from its [1,2-d] isomer based on proton multiplicity.

Structural Numbering & Environments

StructureMap Center This compound BayRegion Bay Region (Deshielded) Center->BayRegion FuranRing Furan Ring (Quaternary C-O) Center->FuranRing Naphthyl Naphthyl Wing (AMX Spin System) Center->Naphthyl Shift1 H-1: 8.47 ppm (d) BayRegion->Shift1 Shift2 C-O: ~150-158 ppm FuranRing->Shift2 Shift3 H-4: 8.00 ppm (d) Naphthyl->Shift3

Caption: Mapping of key NMR signals to the structural domains of the molecule.[1]

References

  • Okazaki, T., et al. (2014). Experimental NMR and DFT Studies of Persistent Carbocations Derived from Hetero-Polycyclic Aromatic Hydrocarbons.[1][6] Bulletin of the Chemical Society of Japan, 87(11), 1235–1244. Link[1]

  • Ochieng, C. O., et al. (2023). Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis.[1][2][3][4] Journal of Natural Products, 86(4), 1010–1018. Link[1]

  • Lian, J., et al. (2024). Distribution, occurrence and identification of dibenzofuran, benzo[b]naphthofurans... in Gippsland Basin.[1] Organic Geochemistry, 187, 104708.[1] Link[1]

  • NIST Chemistry WebBook. this compound (CAS 239-30-5).[1] Link[1]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Benzonaphthofuran Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Dance of Electrons and Isomerism

Benzonaphthofurans, a class of polycyclic aromatic hydrocarbons (PAHs) incorporating a furan ring, represent a fascinating scaffold in medicinal chemistry and materials science. Their rigid, planar structure and extended π-electron systems give rise to distinct photophysical properties, which are exquisitely sensitive to the compound's specific topology. Isomerism in these structures—the subtle rearrangement of the fused rings—is not merely a structural curiosity; it is a powerful determinant of their electronic behavior. This guide provides an in-depth comparison of the UV-Vis absorption spectra of key benzonaphthofuran isomers, offering both experimental insights and a robust methodological framework for researchers in the field. Understanding these spectral nuances is critical for applications ranging from the design of novel therapeutic agents to the development of advanced organic electronic materials.

Theoretical Framework: Why Isomerism Dictates Absorption

The absorption of ultraviolet and visible light by organic molecules is governed by the excitation of electrons from lower to higher energy molecular orbitals. In aromatic systems like benzonaphthofurans, the most significant of these are the π → π* transitions. The energy required for these transitions, and thus the wavelength of maximum absorption (λmax), is directly related to the extent of electron delocalization across the π-conjugated system.

The geometry of ring fusion plays a pivotal role in defining the effective conjugation length and, consequently, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. Generally, a more extended and linear π-system leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths.[1] Conversely, angular or "kinked" isomers often exhibit a more restricted delocalization, leading to a hypsochromic (blue) shift.

This guide will focus on a comparative analysis of three key isomers:

  • Benzo[b]naphtho[2,3-d]furan: A linear isomer with a highly extended π-system.

  • Benzo[b]naphtho[2,1-d]furan: An angular isomer.

  • Benzo[b]naphtho[1,2-d]furan: Another angular isomer with a different fusion pattern.

By comparing these structures, we can directly observe the profound impact of annulation geometry on their electronic absorption profiles.

Experimental Protocol: Acquiring High-Fidelity UV-Vis Spectra

The following protocol outlines a validated method for obtaining high-quality UV-Vis absorption spectra for benzonaphthofuran isomers. The causality behind each step is explained to ensure methodological robustness.

1. Materials and Instrumentation:

  • Analytes: High-purity (≥98%) samples of benzonaphthofuran isomers.

  • Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane). The choice of solvent is critical; it must be transparent in the wavelength range of interest and should not engage in strong specific interactions with the analyte that could perturb the electronic structure, unless such effects are the subject of study.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm, as glass absorbs in this region.

2. Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately prepare a stock solution of each isomer in the chosen spectroscopic grade solvent. A typical starting concentration is 1 x 10⁻³ M. Due to the generally low solubility of PAHs, gentle warming or sonication may be required to ensure complete dissolution.

    • From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine a concentration that yields an optimal absorbance range (typically 0.1 - 1.0 A.U.) for the most intense absorption bands. This is crucial for ensuring adherence to the Beer-Lambert law and for accurate determination of molar absorptivity.

  • Instrument Setup and Blanking:

    • Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Perform a baseline correction across the desired wavelength range (e.g., 200-500 nm) to subtract any background absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it. This prevents dilution of the sample.

    • Place the sample cuvette in the sample holder and the reference cuvette (containing pure solvent) in the reference beam path.

    • Acquire the absorption spectrum. Ensure the scan speed is appropriate to resolve any fine vibronic structure in the spectrum.

  • Data Processing and Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each distinct band.

    • If the exact concentration is known, calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length in cm.

G cluster_prep Sample Preparation cluster_inst Instrumentation cluster_acq Data Acquisition Stock Prepare Stock Solution (10⁻³ M) Dilute Serial Dilutions (10⁻⁴ - 10⁻⁵ M) Stock->Dilute Ensures optimal absorbance range Measure Acquire Spectrum of Analyte Dilute->Measure Warmup Spectrophotometer Warm-up (30 min) Baseline Baseline Correction (Solvent Blank) Warmup->Baseline Stabilizes lamps Baseline->Measure Process Identify λmax Calculate ε Measure->Process

Caption: Experimental workflow for UV-Vis spectral acquisition.

Results and Discussion: A Tale of Three Isomers

The UV-Vis absorption spectra of the benzonaphthofuran isomers reveal significant differences that are directly attributable to their molecular architecture.

IsomerFusion Typeλmax (nm) and Description
Benzo[b]naphtho[2,3-d]furan LinearExhibits the most red-shifted spectrum, with a complex series of absorption bands extending to longer wavelengths. The gas-phase spectrum shows prominent peaks around 330 nm, 345 nm, and a strong absorption onsetting below 270 nm.[2] This is characteristic of a highly extended conjugated system.
This compound AngularThe spectrum is expected to be blue-shifted relative to the linear isomer. Studies on derivatives show absorption maxima around 270 nm and 350 nm.[3] The angular fusion disrupts the linear conjugation, increasing the HOMO-LUMO gap.
Benzo[b]naphtho[1,2-d]furan AngularSimilar to the other angular isomer, this compound is expected to show a spectrum that is significantly blue-shifted compared to its linear counterpart due to the "kinked" nature of its π-system.

Note: Direct comparative experimental data in the same solvent is sparse in the literature; the values presented are compiled from available resources and theoretical expectations.

Caption: Isomeric structures and their electronic properties.

The spectrum of the linear isomer, benzo[b]naphtho[2,3-d]furan, is a classic example of a large, acene-like chromophore.[2] Its absorption profile, rich with vibronic fine structure, is indicative of a rigid planar molecule where electronic transitions are coupled with vibrational modes. The significant red-shift is a direct consequence of the extensive delocalization of π-electrons across the entire length of the molecule, which lowers the energy required for the π → π* transition.

In contrast, the angular isomers, this compound and benzo[b]naphtho[1,2-d]furan, break this linear conjugation.[4][5] The fusion of the benzene and naphthalene rings at an angle creates a phenanthrene-like core, which is known to have a larger HOMO-LUMO gap than its linear isomer, anthracene. This structural perturbation results in a hypsochromic shift, with the main absorption bands appearing at higher energies (shorter wavelengths). While both angular isomers are expected to have similar spectral characteristics, subtle differences in their absorption profiles can arise from minor variations in their electronic structure and molecular symmetry.

Conclusion: Structure is Function

The comparative analysis of benzonaphthofuran isomers unequivocally demonstrates that a subtle change in the fusion pattern of the aromatic rings leads to dramatic and predictable changes in their UV-Vis absorption spectra. The linear isomer, with its extended π-conjugation, absorbs at significantly longer wavelengths than its angular counterparts. This fundamental structure-property relationship is a cornerstone of rational design in both medicinal chemistry and materials science. For drug development professionals, this understanding can guide the synthesis of photosensitizers or phototherapeutic agents. For materials scientists, it provides a blueprint for tuning the optical bandgap of organic semiconductors. This guide provides both the theoretical foundation and the practical methodology for researchers to confidently explore the rich photophysical landscape of these and other polycyclic aromatic systems.

References

  • National Institute of Standards and Technology. (n.d.). Benzo[b]naphtho[2,3-d]furan. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)naphtho(1,2-d)furan. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)naphtho(2,1-d)furan. National Center for Biotechnology Information. Retrieved from [Link]

  • Chepkirui, C., Adem, F. A., Rudenko, A., Gütlin, Y., Ndakala, A., Derese, S., ... & Erdélyi, M. (2023). Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. Journal of Natural Products, 86(4), 1010-1018. Available from: [Link]

  • Both, M., et al. (2025). Both Benzannulation and Heteroatom-Controlled Photophysical Properties in Donor–π–Acceptor Ionic Dyes: A Combined Experimental and Theoretical Study. Molecules, 30(1), 1-17. Available from: [Link]

Sources

Validating the Purity of Benzo[b]naphtho[2,1-d]furan: A Comparative Guide to HPLC-MS and Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Introduction & Analytical Challenges

Benzo[b]naphtho[2,1-d]furan (CAS 239-30-5) is a highly conjugated, oxygen-containing polycyclic aromatic heterocycle (O-PAH) with a molecular weight of 218.25 g/mol [1]. It serves as a critical structural motif in organic electronics (e.g., OLEDs), a bioactive scaffold in drug discovery, and a certified reference material (CRM) for environmental monitoring[2].

Validating its purity is analytically demanding. The synthesis of O-PAHs frequently generates closely related structural isomers—such as Benzo[b]naphtho[1,2-d]furan and Benzo[b]naphtho[2,3-d]furan—which possess identical exact masses and highly similar physicochemical properties[3]. A robust analytical method must not only separate these isobaric interferences but also provide unequivocal structural confirmation.

Objective Comparison of Analytical Modalities

Historically, Differential Scanning Calorimetry (DSC) has been employed to certify the purity of PAH reference materials by measuring melting point depression[4]. However, DSC is a bulk measurement technique that often fails to detect impurities that form solid solutions or decompose near the melting point[4]. Gas Chromatography-Mass Spectrometry (GC-MS) is the traditional gold standard for volatile PAHs; however, it can suffer from matrix interferences and thermal degradation for higher molecular weight or highly functionalized derivatives[5][6].

High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) overcomes these limitations. By utilizing specialized stationary phases, HPLC can resolve isobaric isomers, while HRMS provides exact elemental composition analysis.

Table 1: Comparative Performance of Analytical Modalities for this compound Purity
Analytical ModalityIsomer ResolutionSensitivity (LOD)Structural ConfirmationKey Limitations for O-PAHs
HPLC-HRMS (APPI) Excellent (with PFP columns)High (pg/mL)High (Exact mass & fragmentation)Requires specialized ionization source (APPI) and dopant
GC-MS (EI) Good (depends on phase)High (ng/mL)Moderate (Library matching)Risk of thermal degradation; column bleed at high temps
HPLC-UV/DAD ExcellentModerate (µg/mL)Low (UV spectra only)Cannot identify unknown co-eluting non-chromophoric impurities
DSC None (Bulk property)LowNoneFails if impurities form solid solutions with the API[4]

The Causality of Ionization: Why APPI over ESI?

A critical failure point in the HPLC-MS analysis of this compound is the selection of the ionization source. Electrospray Ionization (ESI) relies on the presence of acidic or basic functional groups to form


 or 

ions in solution. Because the furan oxygen in this compound is sterically hindered and its lone pairs are deeply delocalized into the aromatic

-system, the molecule is exceptionally non-polar and resists protonation[5].

To solve this, Atmospheric Pressure Photoionization (APPI) is employed. APPI utilizes a krypton lamp (10 eV) to ionize a dopant (e.g., toluene), which subsequently transfers its charge to the target analyte, efficiently generating a radical cation (


) without requiring proton affinity[5].

IonizationLogic Start Target: this compound Q1 Contains ionizable acidic/basic sites? Start->Q1 ESI ESI (Electrospray Ionization) Inefficient for O-PAHs Q1->ESI Yes Q2 Highly conjugated & non-polar? Q1->Q2 No APCI APCI (Atmospheric Pressure Chemical Ionization) Q2->APCI Moderate APPI APPI (Atmospheric Pressure Photoionization) + Dopant Q2->APPI Yes (Optimal)

Logical decision tree for selecting the optimal MS ionization source for O-PAHs.

Self-Validating Experimental Protocol: HPLC-APPI-HRMS

To ensure absolute trustworthiness, the following purity validation protocol is designed as a self-validating system, incorporating internal system suitability checks to guarantee that any reported purity is free from chromatographic artifacts.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of this compound.

  • Dissolve in 10 mL of Toluene:Acetonitrile (1:1, v/v) to yield a 100 µg/mL stock.

    • Causality: Toluene is required to disrupt the strong intermolecular

      
      -
      
      
      
      stacking of the rigid aromatic rings, ensuring complete dissolution. Acetonitrile is added to maintain miscibility with the reversed-phase HPLC mobile phase, preventing on-column precipitation.
  • Dilute to a working concentration of 1 µg/mL using the mobile phase starting conditions.

Step 2: Chromatographic Separation
  • Column: Pentafluorophenyl (PFP) core-shell column (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: LC-MS Grade Water.

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v).

  • Gradient: 60% B to 100% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 0.4 mL/min.

    • Causality: A standard C18 column relies solely on hydrophobic dispersion forces, which often fail to resolve planar PAH isomers. The PFP stationary phase introduces

      
      -
      
      
      
      , dipole-dipole, and shape-selective interactions, effectively separating this compound from its [1,2-d] and [2,3-d] isomers[3].
Step 3: APPI-HRMS Detection
  • Source: APPI (Positive Ion Mode).

  • Dopant: Toluene, infused post-column at 10 µL/min via a T-junction.

  • Mass Analyzer: Orbitrap or Q-TOF (Resolution > 70,000 at m/z 200).

  • Target Ion:

    
     (Theoretical m/z = 218.0731)[7].
    
Step 4: System Self-Validation (Crucial)

Before analyzing the sample, the analytical system must prove its resolving power and cleanliness:

  • Blank Injection: Inject the sample diluent. The baseline must show no peaks at m/z 218.0731 (S/N < 3), confirming zero carryover.

  • System Suitability Test (SST): Inject a synthetic mixture containing this compound and Benzo[b]naphtho[1,2-d]furan. The chromatographic resolution (

    
    ) must be 
    
    
    
    . If
    
    
    , the purity calculation is invalid due to potential co-elution.

Workflow A Sample Prep (Toluene/ACN) B HPLC Separation (PFP Column) A->B C Ionization (APPI + Dopant) B->C D HRMS Detection (Orbitrap/TOF) C->D E Data Analysis (Normalization) D->E

Self-validating HPLC-MS workflow for this compound purity analysis.

Data Interpretation and Purity Calculation

Purity is determined using the 100% peak area normalization method derived from the Extracted Ion Chromatogram (XIC).

  • Extract the exact mass of the target (m/z 218.0731 ± 5 ppm) and all identified impurity masses.

  • Verify mass accuracy: The mass error for the main peak must be < 3 ppm.

  • Calculate relative purity:

    
    .
    

By combining the orthogonal selectivity of the PFP column with the high-resolution exact mass capabilities of the HRMS, this method guarantees that the calculated purity reflects the true chemical state of the this compound batch, free from the blind spots of DSC or standard HPLC-UV[4][8].

References

  • [7] Title: Benzo(b)naphtho(2,1-d)furan | C16H10O | CID 67460 - PubChem | Source: nih.gov | URL:

  • [1] Title: this compound - the NIST WebBook | Source: nist.gov | URL:

  • [2] Title: this compound | CAS 239-30-5 | SCBT | Source: scbt.com | URL:

  • [4] Title: Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons | Source: akjournals.com | URL:

  • [5] Title: High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons by Nanodroplet Interfacial Ionization Coupled with Mass Spectrometry | Source: acs.org | URL:

  • Title: Naphtho - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

  • [3] Title: Development and Application of Comprehensive Chemical Analytical Methods for the Analysis of Polyaromatic Compounds | Source: vu.nl | URL:

  • [6] Title: Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review | Source: rsc.org | URL:

  • [8] Title: The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water | Source: mdpi.com | URL:

Sources

Charge mobility comparison: Benzo[b]naphtho[2,1-d]furan vs Pentacene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Pentacene (the industry benchmark for p-type organic thin-film transistors) and Benzo[b]naphtho[2,1-d]furan (BNF), a fused heteroacene scaffold with distinct steric and electronic properties.[1]

Executive Summary: The Planarity vs. Stability Trade-off

In the context of organic electronics, the comparison between Pentacene and this compound (BNF) represents a fundamental divergence in material design: Planarity-Driven Mobility vs. Stability-Driven Morphology .[1]

  • Pentacene remains the "gold standard" for charge mobility (

    
    ) due to its perfectly planar, linear acene structure which facilitates strong intermolecular orbital overlap (herringbone packing). However, it suffers from rapid oxidative degradation.[1]
    
  • This compound (BNF) , in its native isomeric form, introduces a helical twist (~18.3°) due to steric hindrance between the benzo and naphtho moieties. This non-planarity disrupts the continuous

    
    -stacking required for high charge transport, making native BNF inferior to Pentacene for mobility.[1] However, BNF serves as a critical, high-stability scaffold for OLEDs  (where amorphous films are desired) and is the structural parent of planarized high-mobility derivatives like Naphtho[2,1-b:6,5-b']difuran  (which rivals Pentacene).[1]
    

Molecular Structure & Electronic Properties[1][2]

The primary differentiator is molecular geometry.[1] Charge transport in organic semiconductors relies on the overlap of


-orbitals between adjacent molecules.[1]
FeaturePentacene This compound (BNF)
Formula


Geometry Planar (

symmetry).
Twisted/Non-Planar (

symmetry).
Steric Hindrance None. Linear fusion.High. The "bay region" protons (H-1 and H-12 positions) cause an ~18.3° twist [1].[1]
HOMO Level -4.8 to -5.0 eV (Susceptible to oxidation).[1]~ -5.6 to -5.9 eV (Deep HOMO = High oxidative stability).[1]
Bandgap (

)
~1.8 - 2.2 eV (Narrow).[1]~3.0 - 3.5 eV (Wide).[1]
Primary Application OTFTs (High Mobility).[1]OLEDs (Host materials), Blue Emitters [2].
Structural Visualization (Logic Flow)

MolecularComparison cluster_Pentacene Pentacene (Benchmark) cluster_BNF This compound (BNF) P_Struct Linear Acene Fusion P_Geo Perfectly Planar P_Struct->P_Geo P_Pack Herringbone Packing (Edge-to-Face) P_Geo->P_Pack B_Geo Twisted Core (~18°) (Steric Repulsion) P_Geo->B_Geo Contrast P_Result High Mobility (>1.0 cm²/Vs) P_Pack->P_Result B_Struct Angular Furan Fusion B_Struct->B_Geo B_Pack Disrupted π-Stacking (Amorphous/Dimers) B_Geo->B_Pack B_Result Lower Mobility (<0.1 cm²/Vs) B_Pack->B_Result

Figure 1: Causal link between molecular geometry and charge transport performance.

Charge Mobility Performance

While Pentacene is a mobility champion, BNF is a stability champion.[1] The native BNF molecule is generally not used as a high-mobility channel material because its twisted structure prevents the formation of the "charge transport highways" found in Pentacene crystals.[1]

However, planarized derivatives of BNF (such as Naphtho[2,1-b:6,5-b']difuran ) have been engineered to overcome this, achieving mobilities that rival Pentacene.

Comparative Data Table
MetricPentacene (Vacuum Dep.) Native BNF (Isomer 2,1-d) Planar BNF Analog (Naphtho-difuran)
Hole Mobility (

)
0.5 – 5.5 cm²/Vs [3]< 10⁻³ cm²/Vs (Est.)*Up to 3.6 cm²/Vs [4]
On/Off Ratio (

)



Threshold Voltage (

)
-5V to -20VVariable-10V to -15V
Environmental Stability Poor (Degrades in hours/days).[1]Excellent (Stable for months).High (Resistant to oxidation).[1]

*Note: Native BNF is typically used in OLEDs where hole transport (mobility ~10⁻³ to 10⁻⁵) is sufficient, but high triplet energy is required.

Why the Difference?
  • Pentacene: Adopts a "herringbone" motif.[1][2] While this limits 2D transport compared to "rubrene-like" slipped stacks, the edge-to-face interactions are dense enough to support high mobility.[1]

  • Native BNF: The 18° twist prevents close packing.[1] Charges become trapped in localized energetic wells (polaron trapping), leading to hopping transport rather than band-like transport.[1]

  • Planar Analogs: By fusing a second furan ring or altering the fusion angle (e.g., Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene - DNTT ), chemists force the molecule flat.[1] The oxygen atoms in the furan rings also induce tighter packing due to dipole interactions, often surpassing Pentacene in air stability.[1]

Experimental Protocol: Device Fabrication

To validate these properties, a standard Bottom-Gate Top-Contact (BGTC) OTFT architecture is recommended. This protocol ensures a fair comparison by controlling the dielectric interface, which is critical for organic semiconductor growth.[1]

Protocol: Vacuum-Deposited OTFT Fabrication

Objective: Compare thin-film morphology and mobility of Pentacene vs. Planar BNF Derivative.

Materials:

  • Substrate: Highly doped n-type Si wafer (Gate) with 300 nm thermal SiO₂ (Dielectric).

  • SAM Treatment: Octadecyltrichlorosilane (OTS-18) or HMDS to passivate surface traps.[1]

  • Source Material: Sublimed grade (>99.9%) Pentacene and BNF-derivative.[1]

Workflow:

  • Substrate Cleaning:

    • Sonicate Si/SiO₂ in Acetone (10 min) → Isopropanol (10 min).

    • UV-Ozone treatment (15 min) to remove organic residues.[1]

  • Surface Modification (Critical):

    • Immerse substrates in 10 mM OTS-18 solution (in Toluene) for 12 hours inside a glovebox.[1]

    • Rinse with fresh Toluene; bake at 120°C for 20 min. Result: Hydrophobic surface (Contact angle >95°).

  • Semiconductor Deposition (PVD):

    • System: Thermal Evaporator (Base pressure

      
       Torr).[1]
      
    • Rate: 0.1 – 0.3 Å/s (Slow rate promotes large grain growth).[1]

    • Substrate Temp (

      
      ): 
      
      • Pentacene: 60°C (Optimized for dendritic grains).[1]

      • BNF/Analog: Room Temp to 80°C (Must be optimized per derivative).

    • Thickness: 50 nm.[1]

  • Electrode Deposition:

    • Deposit Gold (Au) source/drain electrodes (50 nm) through a shadow mask.

    • Channel Length (

      
      ): 50 µm; Width (
      
      
      
      ): 1000 µm.
  • Characterization:

    • Measure

      
       vs 
      
      
      
      (Transfer) and
      
      
      vs
      
      
      (Output) in dark, ambient air.
Fabrication Logic Flow

FabricationProtocol cluster_Temp Substrate Temperature Control Start Si/SiO2 Substrate Cleaning SAM SAM Treatment (OTS-18 / HMDS) Start->SAM Deposition Vacuum Deposition (P < 2e-6 Torr, 0.1 Å/s) SAM->Deposition Pent_Temp Pentacene: 60°C (Dendritic Growth) Deposition->Pent_Temp BNF_Temp BNF Analog: RT-80°C (Layered Growth) Deposition->BNF_Temp Electrodes Au Source/Drain Deposition (Shadow Mask) Pent_Temp->Electrodes BNF_Temp->Electrodes Measure Characterization (V_th, Mobility, On/Off) Electrodes->Measure

Figure 2: Standardized fabrication workflow for comparative analysis.

References

  • NIST Chemistry WebBook. this compound Structure and Properties. [Link]

  • Journal of Natural Products. Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis.[1][3] (2023).[1][3][4] (Confirming non-planar/twisted structure). [Link][3]

  • Wikipedia. Pentacene: Properties and Mobility. [Link][1]

  • Journal of the American Chemical Society. Naphtho[2,1-b:6,5-b′]difuran: A Versatile Motif Available for Solution-Processed Single-Crystal Organic Field-Effect Transistors with High Hole Mobility.[1] (2012).[1] [Link]

  • RSC Advances. Benzo[b]naphtho[2,1-d]thiophene derivatives (Sulfur analogs) for OFETs. [Link]

Sources

Safety Operating Guide

Benzo[b]naphtho[2,1-d]furan proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strict operational protocols for the safe handling and disposal of Benzo[b]naphtho[2,1-d]furan . This compound is a high-molecular-weight Polycyclic Aromatic Hydrocarbon (PAH) derivative.[1] Due to its structural similarity to known carcinogens (e.g., benzo[a]pyrene) and its persistence in the environment, it must be managed as a high-hazard chemical waste.[1][2]

Part 1: Chemical Identity & Hazard Profile[3]

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[1][2]

PropertySpecification
Chemical Name This compound
CAS Number 239-30-5
Molecular Formula C₁₆H₁₀O
Physical State Solid (typically off-white to pale yellow powder)
Solubility Insoluble in water; soluble in organic solvents (DCM, DMSO, Toluene).[1][2][3]
Key Hazards Carcinogenicity (Suspected) , Aquatic Toxicity (Acute & Chronic) , Mutagenicity .[2]
RCRA Status Non-Listed (Not explicitly P or U listed), but regulated as a Hazardous Constituent (Appendix VIII) and typically managed as D001 (if in flammable solvent) or Toxic Waste.

Part 2: Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this compound down the drain or in regular trash. All traces must be destroyed via high-temperature incineration.[1]

Waste Segregation
  • Solid Waste: Pure powder, contaminated gloves, weighing boats, and paper towels must be segregated into a dedicated "Solid Hazardous Waste" stream.[1][2]

  • Liquid Waste: Solutions containing this compound must be collected in compatible solvent waste containers (e.g., Halogenated or Non-Halogenated Organic Waste).[1][2]

  • Sharps: Contaminated needles/syringes must go into a chemically contaminated sharps bin, not a biohazard bin.[2]

Container Selection
  • Solids: Use wide-mouth High-Density Polyethylene (HDPE) jars with screw-top lids.

  • Liquids: Use amber glass bottles or HDPE carboys. Ensure the container material is compatible with the solvent carrier (e.g., do not use standard LDPE for chloroform solutions).[2]

Labeling Requirements

Every container must be labeled immediately upon the first addition of waste.

  • Primary Identifier: "Hazardous Waste - this compound Debris"[1]

  • Hazard Checkboxes: Check "Toxic" and "Carcinogen".

Part 3: Disposal Protocol (Step-by-Step)

Workflow A: Solid Waste (Pure Substance & Debris)
  • Containment: Place the solid waste into a clear, sealable plastic bag (4-mil thickness minimum).

  • Secondary Containment: Place the sealed bag into the wide-mouth HDPE waste jar.

  • Decontamination: Wipe the exterior of the jar with a solvent-dampened wipe (ethanol or acetone) to ensure no residue remains on the threads or outer surface. Dispose of the wipe in the same jar.

  • Sealing: Screw the lid tight. Apply parafilm around the lid-jar junction to prevent loosening during transport.[1]

  • Manifesting: Log the weight of the waste. Contact your EHS (Environmental Health & Safety) department for a "Lab Pack" pickup.

Workflow B: Liquid Waste (Solutions)
  • Compatibility Check: Ensure the waste solvent (e.g., Dichloromethane) is compatible with the existing central organic waste carboy.[2]

  • Transfer: Using a funnel, pour the solution into the carboy. Avoid overfilling (leave 10% headspace).

  • Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste carboy.

  • Closure: Cap the carboy immediately.

Workflow C: Spill Cleanup (Emergency)
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Don double nitrile gloves, a lab coat, safety goggles, and a P100 particulate respirator (if powder is airborne).[1][2]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[2] Scoop up carefully.

    • Liquid Spill: Cover with an absorbent pad or vermiculite.

  • Disposal: Place all cleanup materials into a hazardous waste bag and process as Workflow A .

Part 4: Disposal Decision Logic (Visualization)

The following diagram illustrates the decision matrix for disposing of this compound based on its physical state.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris / Powder StateCheck->Solid Sharps Sharps / Needles StateCheck->Sharps SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., DMSO, Methanol) SolventCheck->NonHalo No Halogens LiquidCombine Combine in Approved Carboy (Leave 10% Headspace) Halo->LiquidCombine NonHalo->LiquidCombine Label Label: 'Hazardous Waste - Toxic/Carcinogen' LiquidCombine->Label Bagging Double Bag in 4-mil Poly Solid->Bagging Container Place in Wide-Mouth HDPE Jar Bagging->Container Container->Label SharpsBin Chemically Contaminated Sharps Container Sharps->SharpsBin SharpsBin->Label EHS Contact EHS for Pickup Label->EHS Incineration FINAL DESTRUCTION: High-Temp Incineration EHS->Incineration

Caption: Decision matrix for segregating and processing this compound waste streams to ensure compliance with incineration protocols.

Part 5: Scientific Rationale & Compliance

Why Incineration?

Polycyclic aromatic compounds possess high thermal stability due to their fused ring structure. Standard autoclaving or chemical neutralization (bleach/acid) is ineffective and may generate more toxic byproducts. High-temperature incineration (>1000°C) is the only validated method to break the carbon-carbon bonds effectively, mineralizing the compound into CO₂ and H₂O [1].[1]

Regulatory Grounding

While this compound is not explicitly listed on the EPA's "P" or "U" lists (40 CFR 261.33), it is a Hazardous Constituent under RCRA Appendix VIII.[1][2][4] Generators are legally required to make a hazardous waste determination. Due to its toxicity and structural relationship to regulated PAHs, it must be managed as if it were a listed hazardous waste to prevent environmental release and liability [2].[1][2]

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]naphtho[2,1-d]furan
Reactant of Route 2
Benzo[b]naphtho[2,1-d]furan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.